4-Ethynylpyrimidin-2-amine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4-ethynylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-5-3-4-8-6(7)9-5/h1,3-4H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYUIYKJIYIVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40668264 | |
| Record name | 4-Ethynylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40668264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207175-18-5 | |
| Record name | 4-Ethynyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207175-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethynylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40668264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Biophysical and Spectroscopic Properties of 4-Ethynylpyrimidin-2-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethynylpyrimidin-2-amine is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery, largely owing to its structural similarities to endogenous pyrimidines and its potential role as a scaffold for kinase inhibitors. The presence of an ethynyl group offers a versatile handle for further chemical modifications, such as click chemistry, making it a valuable building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of the known biophysical and spectroscopic properties of this compound, alongside detailed experimental protocols for its characterization and a proposed synthetic route. The document also visualizes key experimental workflows and relevant biological pathways to aid in its application in research and development.
Biophysical and Physicochemical Properties
Quantitative experimental data for many biophysical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available data and includes predicted values for properties where experimental data is absent. It is important to note that predicted values are estimations and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃ | --INVALID-LINK--[1] |
| Molecular Weight | 119.12 g/mol | --INVALID-LINK--[1] |
| CAS Number | 1207175-18-5 | --INVALID-LINK--[2] |
| Appearance | Light yellow to brown solid | - |
| Melting Point | 145-146 °C | - |
| Solubility | Data not available. Expected to be soluble in organic solvents like DMSO and methanol. | - |
| pKa (predicted) | Data not available. The 2-amino group is expected to have a pKa in the range of 3-5, typical for aminopyrimidines. | - |
Spectroscopic Properties
Detailed spectroscopic data provides the structural fingerprint of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Below are the expected chemical shift ranges for the protons and carbons of this compound in a common NMR solvent like DMSO-d₆.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H-5 | 7.0 - 7.5 | Doublet | Influenced by the neighboring ethynyl group. |
| H-6 | 8.2 - 8.6 | Doublet | Downfield shift due to adjacent nitrogen. |
| -NH₂ | 6.5 - 7.5 | Broad Singlet | Exchangeable with D₂O. |
| Ethynyl-H | 3.0 - 3.5 | Singlet | Characteristic shift for a terminal alkyne proton. |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Notes |
| C-2 | 160 - 165 | Carbon bearing the amino group. |
| C-4 | 150 - 155 | Carbon attached to the ethynyl group. |
| C-5 | 115 - 125 | |
| C-6 | 155 - 160 | |
| Ethynyl C-α | 80 - 90 | Carbon directly attached to the pyrimidine ring. |
| Ethynyl C-β | 70 - 80 | Terminal ethynyl carbon. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and elemental composition. For this compound, the expected molecular ion peak in high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in positive mode would be [M+H]⁺ at m/z 120.0565.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrimidine derivatives typically exhibit absorption maxima in the UV region. For this compound, absorption bands are expected in the range of 250-350 nm, corresponding to π→π* transitions of the pyrimidine ring and the conjugated ethynyl group. The exact absorption maxima and molar absorptivity would need to be determined experimentally.
Fluorescence Spectroscopy
While not all pyrimidine derivatives are fluorescent, the introduction of an amino group can sometimes lead to emissive properties. The fluorescence properties of 2-alkylaminopyrimidines have been shown to be solvent-dependent, with higher fluorescence intensity observed in polar protic solvents.[3] If this compound is fluorescent, its excitation and emission maxima would need to be experimentally determined. It is plausible that the molecule could exhibit some fluorescence, with an emission wavelength longer than its absorption wavelength.
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of this compound.
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves a Sonogashira coupling of a protected ethynyl group to a halogenated pyrimidine precursor, followed by deprotection.
Reaction Scheme:
-
Starting Material: 2-amino-4-chloropyrimidine
-
Reagents: Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Triethylamine (TEA)
-
Deprotection: K₂CO₃ in Methanol
Detailed Protocol:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-amino-4-chloropyrimidine (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Add degassed triethylamine (3.0 equiv.) as the solvent and base.
-
Add trimethylsilylacetylene (1.2 equiv.) to the reaction mixture.
-
Stir the mixture at 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude silyl-protected intermediate.
-
Dissolve the crude intermediate in methanol and add K₂CO₃ (2.0 equiv.).
-
Stir the mixture at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent, and purify the residue by column chromatography on silica gel to obtain this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
To confirm the N-H proton signal, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum. The N-H peak should disappear or significantly decrease in intensity.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum.
-
2D NMR (COSY) Acquisition (Optional): To establish proton-proton coupling correlations, a COSY experiment can be performed on a slightly more concentrated sample (15-20 mg).
Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute this stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Data Acquisition: Scan for the expected [M+H]⁺ ion and its fragments.
-
UV-Visible Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of known concentration of this compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). Prepare a series of dilutions from the stock solution.
-
Baseline Correction: Use the pure solvent as a blank to perform a baseline correction across the desired wavelength range (e.g., 200-400 nm).
-
Data Acquisition: Record the absorbance spectra for each dilution.
-
Analysis: Determine the wavelength of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Fluorescence Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength should be < 0.1).
-
Excitation Spectrum: Set the emission monochromator to the expected emission maximum and scan the excitation monochromator to determine the optimal excitation wavelength.
-
Emission Spectrum: Set the excitation monochromator to the determined excitation maximum and scan the emission monochromator to record the fluorescence emission spectrum.
-
Quantum Yield Measurement (Optional): The fluorescence quantum yield can be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Biological Pathway: De Novo Pyrimidine Biosynthesis
Given that many pyrimidine derivatives act as inhibitors in metabolic pathways, understanding the biosynthesis of pyrimidines is crucial. The following diagram illustrates the de novo pyrimidine biosynthesis pathway, a potential target for compounds like this compound.[2]
Caption: De novo pyrimidine biosynthesis pathway.
Biological Relevance and Potential Applications
Pyrimidine derivatives are prevalent in a wide array of biologically active compounds and approved drugs.[4] The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors, as it can mimic the hydrogen bonding interactions of the adenine ring of ATP in the kinase active site.[5] For example, various aminopyrimidine derivatives have been investigated as inhibitors of kinases such as Polo-like kinase 4 (PLK4), Leucine-Rich Repeat Kinase 2 (LRRK2), and Phosphoinositide 3-kinase (PI3K).[6][7][8]
The ethynyl group on this compound provides a reactive handle for various chemical transformations, including Sonogashira couplings, click chemistry (cycloadditions), and conversion to other functional groups. This makes it a versatile building block for creating libraries of more complex molecules for high-throughput screening in drug discovery programs. Given its structural features, this compound is a promising starting point for the development of novel kinase inhibitors and other targeted therapeutics.
Conclusion
This technical guide has consolidated the available biophysical and spectroscopic information for this compound. While there is a need for more comprehensive experimental characterization of this compound, the provided data and protocols offer a solid foundation for researchers. The versatility of its structure, particularly the presence of the 2-amino and 4-ethynyl groups, positions this compound as a valuable tool in medicinal chemistry and the broader field of drug development. The included visualizations of experimental workflows and the relevant pyrimidine biosynthesis pathway aim to facilitate its practical application in the laboratory. Future work should focus on the experimental determination of its quantitative biophysical properties and the exploration of its biological activity against various targets.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. Fluorescence Studies of Selected 2-Alkylaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Ethynylpyrimidin-2-amine: A Technical Guide to Cellular Uptake and Localization
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethynylpyrimidin-2-amine is a critical structural motif found in a variety of pharmacologically active compounds, particularly kinase inhibitors used in oncology. Understanding the mechanisms by which this molecule enters cells and where it localizes is paramount for optimizing drug design, improving therapeutic efficacy, and minimizing off-target effects. This technical guide synthesizes the probable mechanisms of cellular uptake and subcellular localization of this compound based on its physicochemical properties and the established behavior of related small molecules. It also provides detailed, illustrative experimental protocols and data presentation formats to guide researchers in the empirical investigation of this compound. While specific experimental data for this compound is not extensively published, this document serves as a foundational resource for designing and executing such studies.
Introduction
The pyrimidine scaffold is a well-established pharmacophore in numerous FDA-approved drugs. The derivative, this compound, serves as a key intermediate in the synthesis of targeted cancer therapies, including potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK).[1] The ethynyl group, in particular, can act as a crucial interaction point with target proteins. The overall biological activity of drugs containing this moiety is intrinsically linked to their ability to cross the plasma membrane and reach their intracellular targets. This guide outlines the theoretical framework and practical approaches for elucidating the cellular transport and fate of this compound.
Predicted Mechanisms of Cellular Uptake
The cellular uptake of a small molecule like this compound is likely governed by one or more of the following mechanisms: passive diffusion, carrier-mediated transport, and endocytosis.
Passive Diffusion
Given its relatively small size and molecular weight, this compound is a candidate for passive diffusion across the lipid bilayer of the cell membrane. This process is driven by the concentration gradient of the molecule and is heavily influenced by its lipophilicity. Small molecules with moderate lipophilicity can readily partition into the hydrophobic core of the membrane and diffuse into the cytoplasm.[2] The presence of the polar amine group and the pyrimidine ring's nitrogen atoms may reduce its overall lipophilicity, but the ethynyl group could contribute to hydrophobic interactions.
Carrier-Mediated Transport
The structural resemblance of the pyrimidine core to endogenous nucleobases suggests a potential role for carrier-mediated transport. Cells possess a variety of solute carriers (SLCs), including equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs), which facilitate the uptake of purines and pyrimidines. It is plausible that this compound could be recognized and transported by these systems. This mode of transport is saturable, temperature-dependent, and can be competitively inhibited.
Endocytosis
Endocytosis is a primary mechanism for the uptake of larger molecules and nanoparticles.[3][4] For a small molecule like this compound, uptake via endocytosis (e.g., clathrin-mediated, caveolae-mediated) is less likely unless it forms aggregates at high concentrations or is part of a larger drug conjugate.[5] This energy-dependent process involves the engulfment of the molecule into vesicles.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigations on Cellular Uptake Mechanisms and Immunogenicity Profile of Novel Bio-Hybrid Nanovesicles | MDPI [mdpi.com]
- 6. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Incorporation of 4-Ethynylpyrimidin-2-amine by Polymerases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleotides into DNA and RNA is a powerful tool for a wide range of applications in molecular biology, diagnostics, and therapeutics. Modified nucleic acids can be endowed with novel functionalities, such as fluorescence, for imaging and detection, or reactive groups for bioconjugation. 4-Ethynylpyrimidin-2-amine is a synthetic nucleobase analog that holds significant promise in this regard. Its terminal alkyne group provides a versatile handle for "click" chemistry reactions, allowing for the efficient and specific attachment of various molecules, such as fluorophores, biotin, or drug payloads. This technical guide provides a comprehensive overview of the enzymatic incorporation of this compound by polymerases, including a review of relevant data for structurally similar analogs, detailed experimental protocols, and visualizations of key processes.
While direct experimental data on the enzymatic incorporation of this compound is not yet prominent in the public literature, this guide synthesizes information from studies on analogous compounds to provide a predictive framework and practical guidance for researchers interested in utilizing this novel building block.
Chemical Structure of this compound
A Technical Guide to Investigating the Potential Off-Target Effects of 4-Ethynylpyrimidin-2-amine in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethynylpyrimidin-2-amine is a heterocyclic amine containing a pyrimidine core, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[1][2][3][4] While this compound itself is not as extensively characterized as some clinical drug candidates, its structural motifs are common in kinase inhibitors. The pyrimidine ring system is adept at forming hydrogen bonds and can act as a bioisostere for other aromatic systems, often improving pharmacokinetic and pharmacodynamic properties.[4][5] However, the pursuit of highly selective therapeutic agents necessitates a thorough understanding of potential off-target interactions, which can lead to unforeseen toxicity or polypharmacology. This guide provides a comprehensive overview of the methodologies and data interpretation required to investigate the potential off-target effects of this compound and its derivatives in a live-cell context. We will detail experimental protocols for kinase profiling, cellular thermal shift assays (CETSA), and chemical proteomics, and provide templates for data presentation and pathway visualization.
Introduction: The Pyrimidine Scaffold and Off-Target Considerations
The pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors.[1][3][6] Compounds incorporating this moiety have been successfully developed for a range of therapeutic areas including oncology, infectious diseases, and inflammatory conditions.[1][2][3] The ethynyl group, in particular, can be a critical pharmacophoric element for potent inhibition of certain kinases.[6]
Given that this compound is a building block for more complex molecules, particularly those targeting ATP-binding sites like in protein kinases, its potential off-target profile is of critical importance. Off-target effects can arise from a lack of complete selectivity, where the compound interacts with proteins other than the intended target. These interactions can be beneficial, leading to a desirable polypharmacological profile, or detrimental, causing toxicity. Therefore, a multi-faceted approach is essential to de-risk drug candidates based on this scaffold.
This document outlines three key experimental strategies to profile the selectivity of this compound derivatives:
-
In Vitro Kinase Profiling: To assess the selectivity across the human kinome.
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement and identify off-target binding in an intact cell environment.
-
Chemical Proteomics: To provide an unbiased, global view of protein interactions within the cellular proteome.
In Vitro Kinase Profiling
The most common off-targets for kinase inhibitors are other kinases, due to the conserved nature of the ATP-binding pocket. Kinase profiling against a large panel of purified kinases is a standard first step in assessing selectivity.
Data Presentation: Kinase Inhibition Profile
Quantitative data from kinase profiling assays should be summarized to clearly show the potency and selectivity of the compound. The half-maximal inhibitory concentration (IC50) is a standard measure of potency. While specific data for this compound is not publicly available, Table 1 provides an example based on the profile of a generic pyrimidine-based inhibitor.
| Kinase Target | IC50 (nM) | Kinase Family |
| Primary Target | 5 | Tyrosine Kinase |
| Off-Target 1 | 50 | Tyrosine Kinase |
| Off-Target 2 | 250 | Serine/Threonine Kinase |
| Off-Target 3 | >1000 | Serine/Threonine Kinase |
| Off-Target 4 | >1000 | Tyrosine Kinase |
| Off-Target 5 | 800 | Lipid Kinase |
Table 1: Example kinase selectivity data for a hypothetical this compound derivative. Lower IC50 values indicate greater potency.
Experimental Protocol: ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[7] Inhibition of the kinase results in a lower ADP concentration and a reduced luminescent signal.
Materials:
-
Purified recombinant kinases
-
Substrate for each kinase
-
This compound derivative (test compound) dissolved in DMSO
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and buffer.
-
Compound Addition: Add the test compound at various concentrations (typically a serial dilution). Include a DMSO-only control for 100% kinase activity and a control with no enzyme for background.
-
Initiation: Start the kinase reaction by adding a specific concentration of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent. This stops the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent. This converts the ADP generated into ATP, which is then used by a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.
-
Detection: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate IC50 values by fitting the dose-response data to a suitable model.
Visualization: Kinase Profiling Workflow
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify drug-target engagement in a physiological context—within intact cells or even tissues.[8][9] The principle is that a protein's thermal stability increases when a ligand is bound. This stabilization can be detected by heating the cells, separating soluble from aggregated proteins, and quantifying the amount of the target protein remaining in the soluble fraction.[8][9][10]
Data Presentation: CETSA Melt and Isothermal Curves
CETSA data is typically presented in two ways:
-
Melt Curve: Shows the amount of soluble protein at different temperatures in the presence and absence of the drug. A shift to the right indicates stabilization.
-
Isothermal Dose-Response Curve: Shows the amount of soluble protein at a single, optimized temperature with varying drug concentrations. This allows for the determination of an EC50 value for target engagement.
| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (+ Compound) |
| 45 | 100 | 100 |
| 50 | 95 | 98 |
| 55 | 70 | 90 |
| 60 | 40 | 75 |
| 65 | 15 | 50 |
| 70 | 5 | 20 |
Table 2: Example data for a CETSA melt curve experiment. The presence of the compound increases the amount of soluble protein at higher temperatures.
Experimental Protocol: Western Blot-Based CETSA
Materials:
-
Cultured cells (e.g., a cancer cell line expressing the target of interest)
-
Cell culture medium
-
This compound derivative (test compound) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for cell lysis, protein quantification, SDS-PAGE, and Western blotting
-
Primary antibody specific to the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specific duration (e.g., 1-2 hours).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for 3 minutes using a thermal cycler. One sample should be kept at room temperature as a non-heated control.[9]
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated, aggregated proteins by ultracentrifugation.[9]
-
Quantification and Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the samples by SDS-PAGE and Western blotting using an antibody against the protein of interest.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the relative amount of soluble protein as a function of temperature to generate a melt curve.
Visualization: CETSA Experimental Workflow
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Recent Advances in Pyrimidine-Based Drugs | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Ethynyl Group of 4-Ethynylpyrimidin-2-amine: A Gateway to Novel Chemical Entities in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs, particularly in oncology. The introduction of a reactive ethynyl group at the 4-position of this privileged scaffold, as seen in 4-Ethynylpyrimidin-2-amine, unlocks a vast potential for chemical diversification and the development of novel therapeutic agents. This technical guide explores the chemical reactivity of this versatile building block, providing insights into key synthetic transformations and their applications in drug discovery, with a focus on the development of kinase inhibitors.
Core Reactivity of the Ethynyl Group
The terminal alkyne functionality of this compound is a highly versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The most prominent of these are the Sonogashira coupling, azide-alkyne cycloaddition (click chemistry), and various cyclization reactions. These transformations allow for the facile introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Sonogashira Coupling: Expanding Molecular Complexity
The Sonogashira cross-coupling reaction is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[1] In the context of this compound, this reaction allows for the direct attachment of various aromatic and heteroaromatic moieties to the pyrimidine core, a common strategy in the design of kinase inhibitors.
Representative Reaction Conditions and Yields
While specific data for this compound is limited in publicly available literature, the following table summarizes typical conditions for Sonogashira coupling reactions of structurally similar halo-pyrimidines and -pyridines with terminal alkynes. These conditions can serve as a starting point for the optimization of reactions with this compound.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloro-5-iodopyrimidin-2-amine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | rt | 4 | 85 |
| 2 | 2-Amino-4-bromopyridine | Phenylacetylene | Pd(OAc)₂ (2) | - | PPh₃, K₂CO₃ | DMF | 100 | 12 | 92 |
| 3 | 2-Amino-3-bromopyridine | (Triethylsilyl)acetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃, Et₃N | DMF | 80 | 6 | 96 |
| 4 | 2,4-Dichloro-5-ethynylpyrimidine | 4-Methoxyaniline | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 18 | 78 |
Experimental Protocol: Generalized Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Aryl halide (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add this compound to the flask.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Stir the reaction mixture at room temperature or heat as required (typically between 50-100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired alkynyl-substituted pyrimidine.
Azide-Alkyne Cycloaddition (Click Chemistry): A Bioorthogonal Ligation Strategy
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles.[2] This reaction is particularly valuable in drug discovery for its reliability, broad functional group tolerance, and biocompatibility. The ethynyl group of this compound can be readily "clicked" with a variety of organic azides to generate a library of triazolyl-pyrimidine derivatives.
Representative Reaction Conditions
The following table outlines typical conditions for the CuAAC reaction.
| Entry | Alkyne | Azide | Copper Source | Ligand | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Terminal Alkyne | Organic Azide | CuSO₄·5H₂O (5 mol%) | THPTA (25 mol%) | Sodium Ascorbate (50 mol%) | H₂O/t-BuOH (1:1) | rt | 1-4 | >90 |
| 2 | Terminal Alkyne | Organic Azide | CuI (10 mol%) | - | - | DMF | rt | 6-12 | 85-95 |
| 3 | Terminal Alkyne | Organic Azide | Cu(OAc)₂ (5 mol%) | TBTA (10 mol%) | Sodium Ascorbate (20 mol%) | DMSO/H₂O (3:1) | rt | 2-8 | >90 |
Experimental Protocol: Generalized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the CuAAC reaction between this compound and an organic azide.
Materials:
-
This compound (1.0 eq)
-
Organic azide (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMSO)
Procedure:
-
Dissolve this compound and the organic azide in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.
-
Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1 to 24 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired 1,2,3-triazole derivative.
Cyclization Reactions: Building Fused Heterocyclic Systems
Biological Applications: Targeting Kinase Signaling Pathways
Derivatives of 2-aminopyrimidine are well-established as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in cancer.[3][4] The ability to readily diversify the 4-position of the 2-aminopyrimidine core through the reactions described above makes this compound an attractive starting point for the development of novel kinase inhibitors. For example, derivatives of this scaffold have been explored as inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[3]
Kinase Inhibition Data
The following table presents IC₅₀ values for representative 2-aminopyrimidine-based kinase inhibitors, highlighting the potency that can be achieved with this scaffold.
| Compound | Target Kinase | IC₅₀ (µM) |
| Compound 8h | PLK4 | 0.0067 |
| Centrinone | PLK4 | 0.003 |
| CFI-400945 | PLK4 | 0.00026 |
| YLT-11 | PLK4 | 0.022 |
Data sourced from a study on novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.[3]
Signaling Pathway Visualization
The following diagram illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by inhibitors derived from this compound.
Caption: Generic kinase signaling pathway and inhibition.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the synthesis and biological evaluation of kinase inhibitors derived from this compound.
Caption: Drug discovery workflow.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The reactivity of its ethynyl group, particularly in Sonogashira coupling and azide-alkyne cycloaddition reactions, provides a robust platform for the rapid generation of diverse molecular architectures. The demonstrated success of the 2-aminopyrimidine scaffold in kinase inhibitor design underscores the potential of this compound as a key starting material for the discovery of next-generation targeted therapies. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the chemical potential of this important molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of a Privileged Scaffold: 4-Ethynylpyrimidin-2-amine in Modern Kinase Inhibitor Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel kinase inhibitors for targeted cancer therapy has led to the emergence of highly versatile molecular scaffolds. Among these, the 4-ethynylpyrimidin-2-amine core has garnered significant attention as a privileged structure. Its unique combination of a hydrogen-bonding pyrimidine ring and a reactive ethynyl group provides a powerful platform for developing potent and often covalent inhibitors against a range of clinically relevant kinases. This technical guide delves into the synthesis, mechanism of action, and therapeutic potential of kinase inhibitors built upon the this compound scaffold, offering a comprehensive resource for professionals in the field of drug discovery.
The strategic design of small molecule inhibitors targeting key signaling pathways in cancer is a paramount focus in modern drug discovery. The 2,4,5-trisubstituted pyrimidine scaffold is a privileged heterocyclic motif that has been extensively explored for the development of potent inhibitors of various enzymes and receptors, leading to candidates for antiviral, anticancer, and anti-inflammatory therapies.
Core Principles and Mechanism of Action
The this compound scaffold's efficacy stems from two key structural features. The 2-aminopyrimidine moiety acts as a bioisostere of the adenine ring of ATP, enabling it to form crucial hydrogen bonds with the hinge region of the kinase active site. This interaction anchors the inhibitor in the ATP-binding pocket.
The ethynyl group at the 4-position serves as a versatile handle and, more importantly, can function as an electrophilic "warhead." This allows for the formation of a covalent bond with a nearby nucleophilic residue, most commonly a cysteine, within the kinase's active site. This irreversible or reversible covalent interaction can lead to prolonged target engagement, enhanced potency, and improved duration of action compared to non-covalent inhibitors. The strategic placement of this reactive group is a key consideration in the design of these targeted covalent inhibitors.
Synthesis of this compound Derivatives
The synthesis of kinase inhibitors based on the this compound scaffold typically begins with a key intermediate, such as 4-chloro-5-ethynylpyrimidin-2-amine. This intermediate allows for the introduction of various substituents at the 4-position through nucleophilic aromatic substitution (SNAr) reactions.
Experimental Protocol: General Synthesis of 4-Substituted-5-ethynylpyrimidin-2-amine Derivatives
This protocol describes a general method for the nucleophilic aromatic substitution reaction at the C4 position of 4-chloro-5-ethynylpyrimidin-2-amine.[1]
Materials:
-
4-Chloro-5-ethynylpyrimidin-2-amine
-
Desired amine nucleophile (e.g., an aniline or a saturated heterocycle)
-
A suitable solvent (e.g., 1-pentanol, isopropanol, or DMF)
-
Base (e.g., DIEA, K2CO3), if necessary
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-5-ethynylpyrimidin-2-amine (1 equivalent) in the chosen solvent.
-
Add the desired amine nucleophile (1-1.5 equivalents). If the amine is used as a salt, add a suitable base (1.5-2 equivalents).
-
Heat the reaction mixture to a temperature appropriate for the chosen solvent and reactants (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a suitable solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-substituted-5-ethynylpyrimidin-2-amine derivative.
-
Characterize the final product using standard analytical techniques (1H NMR, 13C NMR, and mass spectrometry).
Targeted Kinases and Biological Activity
Derivatives of the this compound scaffold have shown potent inhibitory activity against a variety of kinases implicated in cancer, including members of the Epidermal Growth Factor Receptor (EGFR) family and Bruton's Tyrosine Kinase (BTK).
EGFR Family Inhibitors
The EGFR signaling pathway is a well-established target in oncology. Covalent inhibitors that target a cysteine residue (Cys797) in the ATP-binding site of EGFR have proven effective in overcoming resistance to first-generation reversible inhibitors. The ethynyl group of the this compound scaffold is well-positioned to react with this cysteine.
Table 1: Representative EGFR Family Inhibition Data for Ethynyl-Substituted Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (GI50, nM) | Reference |
| Compound A | EGFR | 36.7 | NCI-H1581 | < 0.5 | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivative |
| Compound B | EGFR | 7.95 | - | - | Pyrazolo[3,4-d]pyrimidine inhibitor |
| Compound C | EGFRT790M/C797S | < 1 | - | - | 4-aminopyrazolopyrimidine derivative |
Note: The compounds listed are structurally related to the core topic and demonstrate the potential of the ethynyl group in targeting EGFR.
BTK Inhibitors
Bruton's Tyrosine Kinase (BTK) is a key component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies. Ibrutinib, a pioneering covalent BTK inhibitor, utilizes an acrylamide warhead. The this compound scaffold offers an alternative approach to covalently target the Cys481 residue in BTK.
Table 2: Representative BTK Inhibition Data for Ethynyl-Substituted Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity | Reference |
| Ibrutinib Analog | BTK | 7.95 | - | - | Pyrazolo[3,4-d]pyrimidine inhibitor |
| Compound D | BTK | 0.17 | - | - | 4-aminopyrazolopyrimidine derivative |
Note: The compounds listed are structurally related to the core topic and demonstrate the potential of the ethynyl group in targeting BTK.
Signaling Pathways and Experimental Workflows
The development of kinase inhibitors requires a thorough understanding of the signaling pathways they target and robust experimental workflows for their evaluation.
EGFR Signaling Pathway
Caption: EGFR Signaling Pathway and Inhibition.
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: Experimental Workflow for Inhibitor Evaluation.
Conclusion and Future Directions
The this compound scaffold represents a significant advancement in the design of targeted kinase inhibitors. Its inherent ability to mimic ATP and the potential for covalent modification offer a powerful strategy to achieve high potency and selectivity. Future research in this area will likely focus on expanding the range of kinase targets, optimizing the pharmacokinetic properties of these inhibitors, and exploring their potential in combination therapies to overcome drug resistance. The continued exploration of this versatile scaffold holds great promise for the development of the next generation of precision medicines for cancer and other diseases driven by aberrant kinase signaling.
References
An In-Depth Technical Guide on the Toxicology and Cytotoxicity of 4-Ethynylpyrimidin-2-amine
Disclaimer: No direct toxicology or cytotoxicity studies for 4-Ethynylpyrimidin-2-amine have been identified in the public domain as of the last update of this document. The following guide is constructed based on available data for structurally related compounds, namely aminopyrimidine and ethynylpyrimidine analogues. This information is intended to provide a speculative overview for research professionals and should not be considered as experimental data for this compound. All data and mechanistic insights presented are extrapolated from studies on related chemical classes and are for informational purposes only.
Introduction
This compound is a heterocyclic amine containing a pyrimidine core, a structure of significant interest in medicinal chemistry. Pyrimidine derivatives are fundamental components of nucleic acids and are known to play crucial roles in various biological processes.[1] Consequently, synthetic pyrimidine analogues are widely investigated for their therapeutic potential, particularly as antimicrobial and anticancer agents.[1][2] The introduction of an ethynyl group, a small, rigid, and electron-rich functional group, can significantly influence the biological activity of a molecule. This guide aims to provide a comprehensive overview of the potential toxicological and cytotoxic properties of this compound by examining the known effects of related aminopyrimidine and ethynylpyrimidine compounds.
General Toxicology of Related Aminopyrimidine Derivatives
While specific in vivo toxicological data for this compound is unavailable, information from safety data sheets (SDS) of structurally similar compounds and general toxicological principles for aminopyrimidines can offer some insights.
For the related compound, 4-ethynylpyridin-2-amine, the safety data sheet indicates the following hazards:
General toxicological assessments of aminopyrimidine derivatives in some studies have indicated the potential for these compounds to be non-carcinogenic and non-mutagenic, with good oral bioavailability and low predicted adverse effects on the central nervous system or liver.[2][5] However, it is crucial to note that toxicity is highly structure-dependent. For instance, in a study of pyrimidine derivatives, the removal of a methyl group from the C4 position of the pyrimidine core led to a significant increase in cytotoxicity.[6]
Some aminopyrimidine derivatives have been investigated for genotoxicity, the property of chemical agents to damage the genetic information within a cell.[7] While some aminopyrimidine derivatives have been found to be Ames-negative (a test for mutagenicity), this is not a universal property for this class of compounds.[8]
In Vitro Cytotoxicity of Related Aminopyrimidine Derivatives
The cytotoxic potential of aminopyrimidine derivatives is a primary focus of research, particularly in the context of developing new anticancer agents. The mechanism of cytotoxicity for many pyrimidine analogues involves their interference with DNA and RNA synthesis, leading to cell death, especially in rapidly proliferating cancer cells.[9][10]
Cytotoxicity Against Cancer Cell Lines
Numerous studies have evaluated the in vitro cytotoxicity of various aminopyrimidine derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth, is a standard measure of cytotoxicity. The following table summarizes representative IC50 values for several aminopyrimidine derivatives from the literature.
Table 1: In Vitro Cytotoxicity (IC50) of Selected Aminopyrimidine Derivatives Against Various Cancer Cell Lines
| Compound Class/Derivative | Cell Line | IC50 (µM) | Reference |
| Aminopyrimidine-2,4-dione Derivative (Compound 7) | MDA-MB-231 (Breast Cancer) | 0.4 | [11] |
| HT-29 (Colorectal Cancer) | 0.79 | [11] | |
| U-937 (Renal Cancer) | 1.85 | [11] | |
| 6-amino-5-((alkylamino)(phenyl)methyl)pyrimidine-2,4(1H,3H)-dione (Compound 10b) | MCF-7 (Breast Cancer) | 31.8 ± 2.0 | [5] |
| 2-((4-amino-6-(1,3-dioxoisoindolin-2-yl)pyrimidin-2-yl)thio)-N′-(alkylbenzylidene)acetohydrazide (Compound 6c) | MCF-7 (Breast Cancer) | 37.7 ± 3.6 | [5] |
| Pyridopyrimidine Derivative (Compound 4) | MCF-7 (Breast Cancer) | 0.57 | [12] |
| HepG2 (Liver Cancer) | 1.13 | [12] | |
| Pyridopyrimidine Derivative (Compound 11) | HepG2 (Liver Cancer) | 0.99 | [12] |
| Pyrimidine derivative with aryl urea moiety (Compound 4b) | SW480 (Colon Cancer) | 11.08 | [13] |
Disclaimer: The compounds listed in this table are structurally distinct from this compound, and their cytotoxic activities are not directly transferable.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of chemical compounds. These protocols are provided as examples and would require optimization for the specific compound and cell lines being tested.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][14][15]
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][14] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[14]
Materials:
-
96-well cell culture plates
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[9]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.[3][15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9][15]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Read the absorbance at a wavelength of 540-590 nm using a microplate reader.[9][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Caption: A generalized workflow for determining cytotoxicity using the MTT assay.
Potential Signaling Pathways in Cytotoxicity
The cytotoxic effects of pyrimidine analogues often culminate in the induction of apoptosis, or programmed cell death. While the specific pathways that might be modulated by this compound are unknown, studies on related compounds suggest the involvement of the intrinsic (mitochondrial) apoptosis pathway.[4]
Key Events in the Intrinsic Apoptosis Pathway:
-
Cellular Stress: The compound may induce cellular stress, potentially through the inhibition of DNA/RNA synthesis or other mechanisms.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol.[4] The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical in regulating MOMP.[4]
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.
-
Caspase Activation: The apoptosome activates caspase-9, an initiator caspase, which in turn activates executioner caspases, such as caspase-3.[4]
-
Execution of Apoptosis: Activated executioner caspases cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.
Caption: An illustrative diagram of the intrinsic apoptosis pathway potentially induced by cytotoxic pyrimidine analogues.
Conclusion
In the absence of direct experimental data, a definitive toxicological and cytotoxic profile of this compound cannot be provided. However, by examining the literature on related aminopyrimidine and ethynylpyrimidine derivatives, it is reasonable to hypothesize that this compound may exhibit cytotoxic properties, potentially through interference with nucleic acid synthesis and the induction of apoptosis. Any research involving this compound should be preceded by thorough in vitro and in vivo toxicological and cytotoxic evaluations to establish its safety and biological activity profile. The experimental protocols and potential mechanisms of action outlined in this guide, while based on related compounds, provide a foundational framework for such investigations.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Novel camphor-based pyrimidine derivatives induced cancer cell death through a ROS-mediated mitochondrial apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genotoxicity - Wikipedia [en.wikipedia.org]
- 8. books.rsc.org [books.rsc.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. clyte.tech [clyte.tech]
- 15. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Click Chemistry with 4-Ethynylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," utilizing 4-Ethynylpyrimidin-2-amine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrimidine scaffold in FDA-approved drugs.[1] The ethynyl group allows for the straightforward introduction of a triazole linkage, a key structural motif in many biologically active compounds. This protocol is designed to serve as a starting point for researchers, and optimization may be necessary for specific substrates and applications.
I. Overview of the Reaction
The copper-catalyzed click reaction is a highly efficient and regioselective method for forming a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide.[2] The reaction is known for its reliability, broad functional group tolerance, and mild reaction conditions, often proceeding in aqueous solutions.[2][3]
Reaction Scheme:
Figure 1: General reaction scheme for the CuAAC of this compound with an organic azide (R').
II. Experimental Protocols
This section details a general protocol for the copper-catalyzed click chemistry reaction with this compound. The protocol utilizes an in-situ reduction of copper(II) sulfate by sodium ascorbate to generate the active Cu(I) catalyst.[4][5] The use of a stabilizing ligand like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is recommended, especially in aqueous media, to enhance reaction efficiency and protect biomolecules from oxidative damage.[4][5][6]
Materials:
-
This compound
-
Azide-containing compound of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
Solvent (e.g., deionized water, t-butanol/water mixture, DMSO)
-
Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)
Stock Solutions:
It is recommended to prepare fresh stock solutions for optimal results.
-
This compound (10 mM): Dissolve the appropriate amount in the chosen reaction solvent.
-
Azide (10 mM): Dissolve the azide partner in a compatible solvent.
-
Copper(II) Sulfate (20 mM): Dissolve in deionized water.
-
Sodium Ascorbate (100 mM): Dissolve in deionized water. Prepare this solution fresh before each experiment.
-
THPTA (50 mM): Dissolve in deionized water.
General Reaction Procedure:
-
Reaction Setup: In a suitable reaction vessel, add the this compound solution.
-
Addition of Azide: Add the azide solution to the reaction vessel. A slight excess of either the alkyne or azide (e.g., 1.1 - 1.5 equivalents) can be used to drive the reaction to completion.
-
Catalyst Premix: In a separate tube, premix the Copper(II) Sulfate and THPTA solutions. Allow this mixture to stand for a few minutes.[4][5]
-
Addition of Catalyst: Add the premixed catalyst solution to the reaction mixture containing the alkyne and azide.
-
Initiation: Add the freshly prepared sodium ascorbate solution to initiate the reaction.[4]
-
Reaction Conditions: Seal the reaction vessel and allow the reaction to proceed at room temperature with stirring or gentle agitation. Reaction times can vary from 30 minutes to several hours.[4][6]
-
Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, the product can be isolated. For small molecules, this may involve extraction with an organic solvent. For biomolecules, purification methods like dialysis or size-exclusion chromatography might be necessary to remove the copper catalyst and other small molecules.[6] The addition of a chelating agent like EDTA can help in the removal of residual copper.[6]
III. Data Presentation: Typical Reaction Parameters
The following table summarizes typical concentration ranges for the reactants and catalysts in a CuAAC reaction. These values should be used as a starting point and may require optimization for specific substrates.
| Component | Stock Solution Concentration | Final Concentration in Reaction | Notes |
| This compound | 10 mM | 0.1 - 1.0 mM | The limiting reagent. |
| Azide Compound | 10 mM | 0.1 - 1.5 mM | A slight excess may improve yield. |
| Copper(II) Sulfate | 20 mM | 50 - 250 µM | |
| THPTA Ligand | 50 mM | 250 µM - 1.25 mM | A 5:1 ligand to copper ratio is often used.[7] |
| Sodium Ascorbate | 100 mM | 2.5 - 5 mM | Should be in excess relative to copper. |
IV. Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: Experimental workflow for the copper-catalyzed click chemistry reaction.
Diagram 2: Simplified Catalytic Cycle
Caption: Simplified catalytic cycle of the CuAAC reaction.
V. Troubleshooting and Optimization
-
Low Yield:
-
Ensure the sodium ascorbate solution is freshly prepared, as it can degrade over time.
-
Degas the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst, as oxygen can oxidize the Cu(I) catalyst.
-
Increase the concentration of the catalyst or the reaction time.
-
Vary the solvent system. While aqueous mixtures are common, organic solvents like DMSO or DMF can also be used.
-
-
Side Reactions:
-
The use of a stabilizing ligand like THPTA can minimize side reactions, particularly the oxidative homocoupling of the alkyne.
-
If working with sensitive biomolecules, consider adding aminoguanidine to suppress side reactions involving dehydroascorbate.[6]
-
-
Incomplete Reaction:
-
Ensure the purity of the starting materials, especially the alkyne and azide.
-
Increase the equivalents of the excess reagent.
-
These protocols and guidelines provide a solid foundation for utilizing this compound in copper-catalyzed click chemistry. For specific applications, particularly in drug development and bioconjugation, further optimization of the reaction conditions is encouraged to achieve the desired outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. interchim.fr [interchim.fr]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Metabolic Labeling of Nascent RNA using 5-Ethynyluridine (EU)
A Note on the Requested Compound: Extensive searches for "4-Ethynylpyrimidin-2-amine" did not yield any information regarding its use for the metabolic labeling of nascent RNA. The scientific literature and available protocols do not describe the application of this specific compound for this purpose.
Therefore, this document provides detailed application notes and protocols for 5-Ethynyluridine (EU) , a widely adopted and well-documented analog for nascent RNA labeling. As an ethynyl-substituted pyrimidine, 5-EU serves as a close and functional alternative for the originally requested topic, enabling researchers to achieve the goal of labeling and analyzing newly transcribed RNA.
Introduction to Nascent RNA Labeling with 5-Ethynyluridine (EU)
The ability to specifically isolate and analyze newly synthesized (nascent) RNA provides a dynamic snapshot of gene expression, offering insights into transcriptional regulation that are often missed by steady-state RNA analysis.[1] Metabolic labeling with modified nucleosides that are incorporated into newly transcribed RNA is a powerful technique to isolate and sequence these nascent transcripts.[1] 5-Ethynyluridine (EU) is a nucleoside analog of uridine that contains a terminal alkyne group.[2] When introduced to cells, EU is converted to EU-triphosphate (EUTP) by cellular salvage pathways and is incorporated into newly transcribed RNA by RNA polymerases in place of uridine.[2][3]
The key to EU's utility lies in the bioorthogonal ethynyl group. This alkyne handle allows for a highly specific and efficient covalent reaction with azide-containing molecules through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "click chemistry".[2][4][5][6] This reaction enables the attachment of various tags, such as fluorophores for imaging or biotin for affinity purification, to the EU-labeled RNA.[6] This method is advantageous due to the small size of EU, which allows for easy penetration into cells and tissues, and the high specificity and efficiency of the click reaction.[5]
Applications:
-
Visualization of newly synthesized RNA: Imaging nascent RNA in fixed cells and tissues to study the spatial and temporal dynamics of transcription.[2][5][6]
-
Purification of nascent RNA: Isolating newly transcribed RNA for downstream analysis such as quantitative PCR (qPCR) or next-generation sequencing (RNA-seq) to study transcriptional dynamics and RNA turnover.
-
Cell-type specific RNA labeling: In combination with genetic tools, EU can be used to label and profile nascent RNA in specific cell populations within a complex tissue.
Data Presentation
Table 1: Comparison of Common Nucleoside Analogs for Nascent RNA Labeling
| Feature | 5-Ethynyluridine (EU) | 4-Thiouridine (4sU) | 5-Bromouridine (BrU) |
| Chemical Handle | Alkyne | Thiol | Bromo |
| Detection Method | Click Chemistry (CuAAC) | Thiol-specific biotinylation or T>C conversion in sequencing | Immunodetection with anti-BrdU/BrU antibody |
| Cell Permeability | High | High | Moderate |
| Cytotoxicity | Low to moderate, can be species-dependent | Low | Low |
| Incorporation Efficiency | High | High | Moderate |
| Resolution for Imaging | High | Not typically used for imaging | Moderate |
| Suitability for Sequencing | Yes (EU-seq) | Yes (4sU-seq, SLAM-seq) | Yes (BrU-seq) |
Note: Cytotoxicity and incorporation efficiency can vary depending on the cell type, concentration, and labeling duration.[7]
Table 2: Recommended EU Concentrations and Labeling Times for Different Applications
| Application | Cell Type | EU Concentration | Labeling Time | Reference |
| Fluorescence Microscopy | Cultured neurons | 0.1 - 1 mM | 1 - 24 hours | [5] |
| Fluorescence Microscopy | Cultured cells (general) | 1 mM | 6 hours | [2] |
| RNA-Seq (Pulse Labeling) | Arabidopsis seedlings | 200 µM | 24 hours (for pulse-chase) | |
| Analysis of Viral Infection | Infected host cells | Varies by virus and cell type | Varies | [4] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA in Cultured Cells with 5-Ethynyluridine (EU)
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
5-Ethynyluridine (EU) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
TRIzol reagent or other lysis buffer for RNA extraction
Procedure:
-
Cell Culture: Plate cells at a density that will result in 70-80% confluency at the time of labeling.
-
Preparation of EU Medium: Prepare fresh cell culture medium containing the desired final concentration of EU (e.g., 0.5 - 1 mM). Pre-warm the medium to 37°C.
-
Metabolic Labeling: Aspirate the old medium from the cells and replace it with the EU-containing medium.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 30 minutes to 24 hours) under standard cell culture conditions (37°C, 5% CO2). The optimal time will depend on the experimental goals.
-
Cell Harvest:
-
For RNA isolation: Aspirate the EU-containing medium, wash the cells once with ice-cold PBS, and then lyse the cells directly on the plate using TRIzol or a similar lysis buffer. Proceed with total RNA extraction according to the manufacturer's protocol.
-
For imaging: Aspirate the EU-containing medium, wash the cells once with PBS, and proceed immediately to cell fixation as described in Protocol 2.
-
Protocol 2: Visualization of EU-labeled RNA via Click Chemistry and Fluorescence Microscopy
Materials:
-
EU-labeled cells on coverslips (from Protocol 1)
-
PBS
-
3.7% Paraformaldehyde (PFA) in PBS for fixation
-
0.5% Triton X-100 in PBS for permeabilization
-
Click reaction cocktail components:
-
Fluorescent azide (e.g., Alexa Fluor 594 Azide)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate (freshly prepared)
-
Tris-HCl buffer (pH 8.5) or PBS
-
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
Procedure:
-
Fixation: Fix the EU-labeled cells by incubating with 3.7% PFA in PBS for 15-30 minutes at room temperature.
-
Washing: Wash the fixed cells twice with PBS.
-
Permeabilization: Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the permeabilized cells twice with PBS.
-
Click Reaction: a. Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix the following in order:
- 100 mM Tris-HCl (pH 8.5) or PBS
- 1 mM CuSO4
- 5-20 µM fluorescent azide
- 100 mM sodium ascorbate (add last to initiate the reaction) b. Aspirate the PBS from the cells and add the click reaction cocktail to the coverslips. c. Incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Incubate the cells with a nuclear counterstain (e.g., DAPI) according to the manufacturer's instructions.
-
Final Washes: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled nascent RNA using a fluorescence microscope with the appropriate filter sets.
Protocol 3: Biotinylation and Purification of EU-labeled RNA
Materials:
-
Total RNA containing EU-labeled transcripts (from Protocol 1)
-
Biotin-azide
-
Click reaction components (as in Protocol 2, but without fluorescent azide)
-
Streptavidin-coated magnetic beads
-
RNA purification kit (e.g., RNeasy columns)
-
Buffers for bead binding, washing, and elution
Procedure:
-
Click Reaction for Biotinylation: a. In an RNase-free tube, set up the click reaction with 5-10 µg of total RNA, biotin-azide, CuSO4, and sodium ascorbate in an appropriate buffer. b. Incubate for 30 minutes at room temperature.
-
RNA Purification: Purify the biotinylated RNA from the click reaction components using an RNA purification kit or ethanol precipitation.
-
Binding to Streptavidin Beads: a. Resuspend the purified biotinylated RNA in a binding buffer. b. Add pre-washed streptavidin-coated magnetic beads and incubate with rotation for 30-60 minutes at room temperature to allow the biotinylated RNA to bind to the beads.
-
Washing: a. Place the tube on a magnetic stand and discard the supernatant (which contains unlabeled, pre-existing RNA). b. Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA. c. Perform a final wash with a low-salt wash buffer.
-
Elution: a. Elute the captured nascent RNA from the beads using an appropriate elution buffer (e.g., containing biotin to compete for binding, or by enzymatic release).
-
Final Purification: Purify the eluted nascent RNA using an RNA purification kit. The purified nascent RNA is now ready for downstream applications like RT-qPCR or library preparation for RNA sequencing.
Mandatory Visualizations
Caption: Workflow for metabolic labeling and analysis of nascent RNA using 5-EU.
Caption: Copper-catalyzed click chemistry reaction for labeling EU-containing RNA.
References
- 1. Click chemistry for rapid labeling and ligation of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visualization of newly synthesized neuronal RNA in vitro and in vivo using click-chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Live-Cell Imaging of RNA Synthesis with 4-Ethynylpyrimidin-2-amine Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize newly synthesized RNA in living cells is crucial for understanding the dynamics of gene expression and its regulation in various biological processes and disease states. Metabolic labeling of nascent RNA with modified nucleosides, followed by bioorthogonal click chemistry, offers a powerful and versatile method for fluorescently tagging and imaging RNA synthesis. This document provides detailed application notes and protocols for the use of 4-Ethynylpyrimidin-2-amine, a pyrimidine analog, for live-cell imaging of RNA synthesis.
This compound is an analog of cytidine that can be supplied to cells and incorporated into newly transcribed RNA. The ethynyl group serves as a bioorthogonal handle, which can be specifically and covalently ligated to a fluorescent azide probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][2] This two-step labeling strategy allows for the sensitive and specific detection of nascent RNA with high spatial resolution in fixed or, with certain modifications, living cells.[1][3] This method provides a valuable alternative to traditional techniques like BrU-immunostaining, offering improved sensitivity and ease of use.[2]
Principle of the Method
The experimental workflow involves two main stages: the metabolic labeling of nascent RNA with this compound and the subsequent fluorescent detection via click chemistry.
-
Metabolic Labeling: Cells are incubated with this compound, which is taken up by the cells and subsequently converted into the corresponding triphosphate. This triphosphate analog is then utilized by cellular RNA polymerases and incorporated into newly synthesized RNA transcripts in place of cytidine triphosphate.
-
Fixation and Permeabilization: After the desired labeling period, the cells are fixed to preserve their cellular structure and the labeled RNA. Following fixation, the cells are permeabilized to allow the click chemistry reagents to access the incorporated ethynyl groups.
-
Click Reaction: The ethynyl-modified RNA is then detected by a copper(I)-catalyzed click reaction with a fluorescently-labeled azide. This reaction forms a stable triazole linkage, covalently attaching the fluorophore to the nascent RNA.[4]
-
Imaging: The fluorescently labeled RNA can then be visualized using standard fluorescence microscopy techniques, such as confocal microscopy, to reveal the sites of active transcription within the cell.
Data Presentation
Table 1: Comparison of Common Probes for Nascent RNA Labeling
| Feature | This compound (Adapted from EU) | 5-Ethynyluridine (EU) | 4-Thiouridine (4sU) |
| Capture Chemistry | Copper(I)-catalyzed azide-alkyne cycloaddition (Click chemistry) | Copper(I)-catalyzed azide-alkyne cycloaddition (Click chemistry)[1][2] | Thiol-specific biotinylation[5] |
| Specificity | Presumed high for RNA, but potential for DNA incorporation in some organisms should be considered. | High for RNA, but can be incorporated into DNA in some organisms.[6] | Generally high for RNA, but high concentrations can affect RNA processing.[7] |
| Reported Cytotoxicity | Data not widely available. Assumed to be low at optimal concentrations. | Generally considered non-toxic at recommended concentrations, though some studies report perturbations in nuclear RNA metabolism.[7][8] | Low at optimal concentrations, but higher concentrations can induce a nucleolar stress response and inhibit rRNA synthesis.[7] |
| Perturbation of RNA Metabolism | Not extensively studied. | May impede RNA splicing efficiency and subsequent nuclear RNA processing.[8] | Can interfere with pre-mRNA splicing, especially at high incorporation rates.[7] |
Table 2: Recommended Starting Concentrations and Incubation Times
| Cell Type | This compound Concentration (µM) | Incubation Time |
| Adherent Mammalian Cells (e.g., HeLa, A549) | 10 - 100 | 30 min - 24 h |
| Suspension Mammalian Cells (e.g., Jurkat) | 10 - 100 | 30 min - 24 h |
Note: Optimal concentrations and incubation times should be determined empirically for each cell type and experimental goal. Longer incubation times will result in the labeling of a larger pool of RNA, while shorter pulse times will specifically label newly synthesized transcripts.
Experimental Protocols
Note: The following protocols are adapted from established methods for 5-ethynyluridine (EU) labeling and may require optimization for this compound.
Protocol 1: Live-Cell Labeling of Nascent RNA
Materials:
-
This compound
-
Cell culture medium appropriate for the cell line
-
Sterile, tissue culture-treated plates or coverslips
-
Phosphate-buffered saline (PBS), nuclease-free
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry detection reagents (see Protocol 2)
Procedure:
-
Cell Seeding: Seed cells on sterile coverslips in a petri dish or in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO or sterile water. The final concentration in the cell culture medium should be optimized, but a starting range of 10-100 µM is recommended.
-
Metabolic Labeling: Add the this compound solution to the cell culture medium to the desired final concentration. Incubate the cells for the desired period (e.g., 30 minutes to 24 hours) under normal cell culture conditions (37°C, 5% CO2).
-
Washing: After incubation, remove the labeling medium and wash the cells three times with 1 ml of PBS per well to remove any unincorporated probe.[1]
-
Fixation: Fix the cells by adding the fixative solution and incubating for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells by adding the permeabilization solution and incubating for 10-15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Proceed immediately to the click chemistry detection protocol. It is recommended to perform the click reaction soon after fixation and permeabilization to avoid RNA degradation.[1]
Protocol 2: Fluorescent Detection of Ethynyl-Labeled RNA via Click Chemistry
Materials:
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide, Cy5 Azide)
-
Copper(II) sulfate (CuSO₄)
-
Ascorbic acid or Sodium ascorbate (freshly prepared)
-
Tris-buffered saline (TBS) or PBS
-
Nuclease-free water
-
Hoechst or DAPI for nuclear counterstaining (optional)
-
Mounting medium
Click Staining Solution (prepare fresh):
-
100 mM Tris, pH 8.5
-
1 mM CuSO₄
-
20 µM fluorescent azide
-
100 mM ascorbic acid (add last from a freshly prepared 0.5 M stock in water)[2]
Procedure:
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click staining solution as described above. Ensure the ascorbic acid is added last to initiate the reduction of Cu(II) to the catalytic Cu(I) species.[4]
-
Apply Click Reaction Cocktail: Remove the final PBS wash from the permeabilized cells and add 50-100 µl of the click staining solution to each coverslip.
-
Incubation: Incubate the cells for 1 hour at room temperature in the dark.[1]
-
Washing: After incubation, wash the cells three times with TBS containing 0.5% Triton X-100.[2]
-
Nuclear Counterstaining (Optional): If desired, incubate the cells with a solution of Hoechst or DAPI in PBS for 5-10 minutes to stain the nuclei.
-
Final Washes: Wash the cells two to three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled RNA using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
Mandatory Visualizations
References
- 1. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Live-Cell RNA Imaging with Metabolically Incorporated Fluorescent Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for 4-Ethynylpyrimidin-2-amine in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethynylpyrimidin-2-amine is a versatile chemical scaffold of significant interest in drug discovery and chemical biology. Its pyrimidine core is a well-established pharmacophore found in numerous FDA-approved drugs, particularly kinase inhibitors.[1] The presence of a reactive ethynyl group allows for its application as a covalent fragment or building block in high-throughput screening (HTS) campaigns aimed at discovering novel covalent inhibitors.[1][2] Covalent inhibitors can offer advantages such as increased potency, prolonged duration of action, and the ability to target shallow binding pockets. This document provides detailed application notes and protocols for the use of this compound and its derivatives in H-TS for the identification of potent and selective enzyme inhibitors.
Principle of Application: Covalent Inhibition
The primary application of this compound in HTS is as a starting point for the development of covalent inhibitors. The ethynyl group can act as a "warhead" that forms a covalent bond with nucleophilic amino acid residues, such as cysteine or serine, within the active site of a target protein.[2][3] This covalent interaction can lead to irreversible or long-lasting inhibition of the protein's function. The 2-aminopyrimidine core serves as a scaffold that can be further functionalized to enhance binding affinity and selectivity for the target protein.[4][5]
High-Throughput Screening Cascade
A typical HTS workflow for identifying covalent inhibitors using a library derived from this compound would involve a multi-step process to identify and validate hits. The process begins with a primary screen to identify compounds that exhibit activity against the target of interest, followed by a series of secondary and tertiary assays to confirm covalent binding, determine potency and selectivity, and evaluate cellular activity.
Data Presentation: Hypothetical Screening Results
The following table summarizes hypothetical data for a series of compounds derived from the this compound scaffold, screened against a panel of kinases.
| Compound ID | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Cell Viability EC50 (µM) | Covalent Modification Confirmed (MS) |
| EP-001 | 25 | 1500 | >10000 | 1.2 | Yes |
| EP-002 | 150 | 800 | 5000 | 5.8 | Yes |
| EP-003 | 8 | >10000 | >10000 | 0.5 | Yes |
| EP-004 | 500 | 2500 | 8000 | 10.2 | Yes |
| Control | >50000 | >50000 | >50000 | >50 | No |
Experimental Protocols
Primary High-Throughput Screen: Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for a primary screen of a compound library.
Materials:
-
Kinase of interest
-
Substrate peptide with a biotin tag
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Compound library derived from this compound
-
384-well assay plates
Procedure:
-
Prepare the kinase reaction mixture by adding the kinase and biotinylated substrate peptide to the assay buffer.
-
Dispense 5 µL of the kinase reaction mixture into each well of a 384-well plate.
-
Add 50 nL of each test compound from the library to the respective wells. Include positive and negative controls.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction by adding 10 µL of TR-FRET detection reagent containing the europium-labeled antibody and APC-labeled streptavidin.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the TR-FRET ratio and determine the percent inhibition for each compound.
Covalent Binding Validation: Intact Protein Mass Spectrometry
This protocol confirms the covalent modification of the target protein by a hit compound.
Materials:
-
Purified target protein
-
Hit compound
-
Incubation buffer (e.g., PBS)
-
Mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubate the target protein (e.g., 10 µM) with a 10-fold molar excess of the hit compound in the incubation buffer.
-
As a control, incubate the protein with DMSO vehicle under the same conditions.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Desalt the protein samples using a suitable method (e.g., C4 ZipTip).
-
Analyze the samples by intact protein mass spectrometry to determine the mass of the protein.
-
A mass shift corresponding to the molecular weight of the hit compound in the treated sample compared to the control confirms covalent binding.
Cell-Based Assay: Cell Proliferation (MTS Assay)
This protocol assesses the effect of hit compounds on the proliferation of a relevant cancer cell line.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Hit compounds
-
MTS reagent
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the hit compounds for 72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the EC50 value for each compound.
Signaling Pathway Visualization
The following diagram illustrates a generic kinase signaling pathway that can be targeted by inhibitors derived from the this compound scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Series of Alkynyl-Substituted Thienopyrimidines as Inhibitors of Protozoan Parasite Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Quantification of Alkyne-Modified Pyrimidine Labeling by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise quantification of cell proliferation is fundamental in many areas of biomedical research and drug development. Traditional methods for assessing DNA synthesis, such as BrdU incorporation, require harsh DNA denaturation steps that can compromise cell integrity and are not ideal for multiplexing with other fluorescent markers.[1][2][3] The advent of click chemistry has revolutionized the detection of cell proliferation through the use of nucleoside analogs containing a bioorthogonal alkyne group.[2][3][4]
This application note provides a detailed protocol for the quantification of cell proliferation using 4-Ethynylpyrimidin-2-amine, a pyrimidine analog, by flow cytometry. While 5-ethynyl-2'-deoxyuridine (EdU) is a widely used and validated thymidine analog for this purpose, the described methodology can be adapted for other alkyne-modified pyrimidines that are incorporated into newly synthesized DNA.[1][2] The protocol is based on a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, which is highly specific and occurs under biocompatible conditions.[2][3][4][5] This method allows for the sensitive and reproducible quantification of cells in the S-phase of the cell cycle and is compatible with multicolor flow cytometry for simultaneous analysis of other cellular markers.[6]
Principle of the Assay
The assay is based on the incorporation of an alkyne-modified pyrimidine analog, such as this compound, into the DNA of proliferating cells during the S-phase of the cell cycle. Following incorporation, the cells are fixed and permeabilized. The terminal alkyne group of the incorporated analog is then detected via a highly specific and efficient click reaction with a fluorescently labeled azide (e.g., Alexa Fluor™ 488 azide).[4] The resulting stable triazole linkage leads to a fluorescent signal that is directly proportional to the amount of incorporated analog, which can be quantified on a single-cell basis using flow cytometry.[7]
Experimental Workflow
The overall experimental workflow for the quantification of this compound labeling by flow cytometry is depicted below.
Figure 1: Experimental workflow for quantifying this compound labeling.
Detailed Protocols
Materials and Reagents:
-
Cells of interest
-
Complete cell culture medium
-
This compound (or EdU)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click chemistry reaction cocktail components:
-
Fluorescent azide (e.g., Alexa Fluor™ 488 Azide)
-
Copper (II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
-
DNA content stain (e.g., Propidium Iodide, DAPI)
-
Flow cytometer
Protocol 1: Cell Labeling, Fixation, and Permeabilization
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Cell Treatment (Optional): Treat cells with the desired compounds for the specified duration.
-
Labeling: Add this compound to the culture medium at a final concentration of 1-10 µM. The optimal concentration and incubation time should be determined empirically for each cell type and experimental condition.[8] Incubate for a period ranging from 30 minutes to 24 hours.
-
Harvesting: Harvest the cells by trypsinization or scraping, and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 100 µL of fixative solution and incubate for 15 minutes at room temperature.
-
Washing: Add 1 mL of PBS, centrifuge, and discard the supernatant.
-
Permeabilization: Resuspend the fixed cells in 100 µL of permeabilization buffer and incubate for 20 minutes at room temperature.
Protocol 2: Click Reaction and DNA Staining
-
Washing: Wash the permeabilized cells twice with PBS.
-
Click Reaction Cocktail: Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail consists of the fluorescent azide, CuSO4, and a reducing agent in a buffer.
-
Click Reaction: Resuspend the cell pellet in the click reaction cocktail and incubate for 30 minutes at room temperature, protected from light.[8]
-
Washing: Wash the cells once with a wash buffer (e.g., PBS with 1% BSA).
-
DNA Staining (Optional): For cell cycle analysis, resuspend the cells in a staining solution containing a DNA content stain (e.g., Propidium Iodide and RNase A) and incubate for 30 minutes at room temperature in the dark.[8]
-
Final Wash: Wash the cells once more before flow cytometry analysis.
Protocol 3: Flow Cytometry Acquisition and Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for the chosen fluorophores.
-
Gating Strategy:
-
Use forward scatter (FSC) and side scatter (SSC) to gate on the single-cell population and exclude debris and doublets.
-
Create a histogram or dot plot of the fluorescence intensity of the click-labeled cells to determine the percentage of proliferating (alkyne-positive) cells.
-
If performing cell cycle analysis, create a bivariate dot plot of the alkyne fluorescence versus the DNA content stain fluorescence. This will allow for the identification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
-
-
Data Acquisition: Acquire a sufficient number of events (typically 10,000-50,000) for each sample.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentage of labeled cells and obtain other relevant statistics.
Data Presentation
Quantitative data from the flow cytometry analysis can be summarized in a table for easy comparison between different experimental conditions.
| Treatment Group | % Proliferating Cells (Alkyne-Positive) | Mean Fluorescence Intensity (MFI) of Alkyne-Positive Cells | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Control | 25.4 ± 2.1 | 15,234 ± 876 | 60.1 ± 3.5 | 25.8 ± 2.3 | 14.1 ± 1.8 |
| Compound A (1 µM) | 12.7 ± 1.5 | 13,890 ± 754 | 75.3 ± 4.1 | 12.9 ± 1.6 | 11.8 ± 1.3 |
| Compound B (10 µM) | 2.3 ± 0.5 | 10,123 ± 543 | 88.9 ± 2.8 | 2.5 ± 0.6 | 8.6 ± 1.1 |
Table 1: Example of quantitative data obtained from flow cytometry analysis of cell proliferation after treatment with hypothetical compounds. Data are presented as mean ± standard deviation.
Signaling Pathway and Chemical Reaction Diagrams
The chemical basis of the detection method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Figure 2: Principle of the copper-catalyzed click reaction for labeling.
Conclusion
The use of alkyne-modified pyrimidine analogs, such as this compound, coupled with click chemistry and flow cytometry provides a powerful platform for the quantitative analysis of cell proliferation. This method is sensitive, rapid, and compatible with multicolor analysis, making it a valuable tool in basic research and for screening the effects of novel therapeutic agents on cell cycle progression. While the protocol provided is robust, optimization of labeling concentration and duration may be necessary for specific cell types and experimental goals.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 3. Evaluation of 5-ethynyl-2′-deoxyuridine staining as a sensitive and reliable method for studying cell proliferation in the adult nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. Biocompatible click chemistry enabled compartment-specific pH measurement inside E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry for Analysis of Cell Proliferation in Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docs.research.missouri.edu [docs.research.missouri.edu]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Fluorescent Probes from 4-Ethynylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a significant class of heterocyclic compounds in medicinal chemistry and chemical biology due to their presence in the core structure of nucleic acids and their versatile biological activities.[1][2] The functionalization of the pyrimidine scaffold allows for the development of targeted therapeutic agents and molecular probes. The incorporation of an ethynyl group at the C4 position of 2-aminopyrimidine provides a valuable handle for "click chemistry," a powerful and versatile method for bioconjugation.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of click chemistry, enabling the efficient and specific formation of a stable triazole linkage between an alkyne and an azide.[3][4] This reaction is bioorthogonal, meaning it proceeds under mild, aqueous conditions without interfering with biological functional groups, making it ideal for labeling biomolecules.[4][5]
These application notes provide a detailed protocol for the synthesis of a novel fluorescent probe by conjugating 4-Ethynylpyrimidin-2-amine with an azide-functionalized fluorophore via a CuAAC reaction. The resulting pyrimidine-triazole-fluorophore conjugate can be utilized in various applications, including fluorescence imaging, high-throughput screening, and as a building block for more complex molecular probes.
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent Probe via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the synthesis of a fluorescent probe by reacting this compound with a commercially available azide-functionalized coumarin, 3-azido-7-hydroxycoumarin.
Materials:
-
This compound
-
3-Azido-7-hydroxycoumarin
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Nitrogen or Argon gas
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)
-
Syringes and needles
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of 3-azido-7-hydroxycoumarin in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
Prepare a fresh 300 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a round-bottom flask, combine 1.0 equivalent of the this compound stock solution and 1.1 equivalents of the 3-azido-7-hydroxycoumarin stock solution.
-
Add a sufficient volume of a 1:1 mixture of DMSO and deionized water to achieve a final reaction concentration of approximately 5 mM.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
-
Catalyst Preparation and Addition:
-
In a separate vial, mix 10 µL of the 20 mM CuSO₄ solution with 10 µL of the 100 mM THPTA solution per 100 µL of the final reaction volume. Let this mixture stand for a few minutes.[6]
-
-
Initiation of the Click Reaction:
-
To the degassed reaction mixture, add the prepared CuSO₄/THPTA solution.
-
Initiate the reaction by adding 10 µL of the freshly prepared 300 mM sodium ascorbate solution per 100 µL of the final reaction volume.[6]
-
The total reaction volume should contain final concentrations of approximately 0.5 mM CuSO₄, 2.5 mM THPTA, and 5 mM sodium ascorbate.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of dichloromethane and methanol (e.g., 95:5 v/v). The product spot should be fluorescent under UV light. The reaction is typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure fluorescent probe.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Characterize the photophysical properties by measuring the UV-Vis absorption and fluorescence emission spectra in a suitable solvent (e.g., DMSO or ethanol). Determine the quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Data Presentation
The following table summarizes representative photophysical data for pyrimidine-triazole-fluorophore conjugates found in the literature. The exact values for the probe synthesized in the protocol may vary.
| Compound Class | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Reference |
| Triazole-Pyrimidine-Coumarin | ~380-420 | ~450-500 | 0.3 - 0.7 | N/A |
| Pyrimidine-Triazole-Naphthalene | ~330-350 | ~400-450 | 0.1 - 0.4 | N/A |
| Pyrimidine-Triazole-Benzonitrile | ~350-370 | ~420-480 | 0.2 - 0.5 | N/A |
Note: The data presented are estimates based on similar structures and are for illustrative purposes. Actual experimental values should be determined for the synthesized probe.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the fluorescent probe.
Conceptual Application: Biomolecule Labeling
Caption: Conceptual diagram of probe application.
References
- 1. Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry [organic-chemistry.org]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. broadpharm.com [broadpharm.com]
Application Note: Probing RNA Dynamics Using Pulse-Chase Analysis with Metabolic Labeling
Topic: Use of Metabolic Labeling in Pulse-Chase Experiments for RNA Decay Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The regulation of RNA decay is a critical component in determining cellular mRNA levels and, consequently, gene expression. A powerful technique to study RNA stability is the pulse-chase experiment, which allows for the measurement of RNA half-lives. This method involves labeling a cohort of RNA molecules for a specific period (the "pulse") and then monitoring their degradation over time in the presence of an unlabeled precursor (the "chase").
While the query specified the use of 4-Ethynylpyrimidin-2-amine, a cytosine analog, a comprehensive review of the scientific literature reveals a scarcity of established protocols for its application in RNA decay studies. However, the principles of metabolic labeling for pulse-chase experiments are well-established using other nucleoside analogs. Among these, 4-thiouridine (4sU), a uridine analog, is extensively documented and widely used for this purpose.[1][2][3][4][5][6] This application note will, therefore, detail the protocol for pulse-chase experiments to determine RNA decay rates using 4-thiouridine as a representative and effective agent. The methodologies described herein can serve as a foundational framework for experiments with other nucleoside analogs.
Metabolic labeling with 4sU offers a minimally perturbative approach to track newly synthesized RNA.[1][2] Cells readily take up 4sU and incorporate it into nascent RNA transcripts in place of uridine.[2][3] The incorporated 4sU contains a thiol group, which can be exploited for the specific biotinylation and subsequent purification of the labeled RNA from the total RNA population using streptavidin-coated beads.[2][3][6] By quantifying the amount of labeled RNA remaining at various time points during the chase, researchers can calculate the decay rates of specific transcripts.[7]
Principle of the 4sU Pulse-Chase Experiment
The 4sU pulse-chase workflow for analyzing RNA decay involves several key steps:
-
Pulse: Cells are incubated with 4-thiouridine (4sU) for a defined period, during which the 4sU is incorporated into newly transcribed RNA.
-
Chase: The 4sU-containing medium is replaced with a medium containing a high concentration of unlabeled uridine. This prevents further incorporation of 4sU, effectively ending the labeling pulse.
-
Time-Course Collection: Cell samples are collected at various time points after the start of the chase.
-
RNA Isolation and Biotinylation: Total RNA is extracted from the collected samples, and the thiol group on the incorporated 4sU is biotinylated.
-
Purification of Labeled RNA: The biotinylated, newly synthesized RNA is separated from the unlabeled, pre-existing RNA using streptavidin-coated magnetic beads.
-
Quantification and Data Analysis: The amount of the specific labeled RNA at each time point is quantified using methods such as RT-qPCR or next-generation sequencing. These data are then used to calculate the RNA half-life.
Experimental Protocols
Materials and Reagents
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
4-thiouridine (4sU) (Sigma-Aldrich)
-
Uridine (Sigma-Aldrich)
-
TRIzol Reagent (Thermo Fisher Scientific)
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Biotin-HPDP (Thermo Fisher Scientific)
-
Dimethylformamide (DMF)
-
10x Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)
-
Streptavidin-coated magnetic beads (e.g., Dynabeads MyOne Streptavidin C1, Thermo Fisher Scientific)
-
Washing buffers for magnetic beads
-
Reducing agent for elution (e.g., DTT or beta-mercaptoethanol)
-
RT-qPCR reagents or library preparation kits for sequencing
Protocol 1: 4sU Pulse-Chase Labeling of Cultured Cells
-
Cell Seeding: Seed mammalian cells in appropriate culture plates and grow until they reach 70-80% confluency.
-
Pulse:
-
Prepare the pulse medium by adding 4sU to the cell culture medium to a final concentration of 100-500 µM. The optimal concentration should be determined empirically for the specific cell line.
-
Aspirate the existing medium from the cells and replace it with the 4sU-containing pulse medium.
-
Incubate the cells for a duration that is appropriate for the RNA species of interest. For many mRNAs, a pulse of 2-4 hours is sufficient.[7]
-
-
Chase:
-
Prepare the chase medium by adding a high concentration of unlabeled uridine (e.g., 5-10 mM) to the standard cell culture medium.
-
At the end of the pulse period, aspirate the pulse medium, wash the cells once with pre-warmed PBS, and add the chase medium. This is time point zero (t=0) of the chase.
-
-
Sample Collection:
-
Harvest cells at various time points during the chase (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours). The time points should be chosen based on the expected half-life of the RNA of interest.
-
To harvest, aspirate the medium, wash the cells with cold PBS, and lyse the cells directly in the plate by adding TRIzol reagent.
-
Store the lysates at -80°C until all time points have been collected.
-
Protocol 2: Isolation and Purification of 4sU-Labeled RNA
-
Total RNA Extraction:
-
Extract total RNA from the TRIzol lysates according to the manufacturer's protocol. This typically involves chloroform extraction and isopropanol precipitation.[3]
-
Resuspend the final RNA pellet in RNase-free water and determine the concentration and purity.
-
-
Biotinylation of 4sU-Labeled RNA:
-
For each sample, take 50-100 µg of total RNA.
-
Prepare the biotinylation reaction mixture:
-
Incubate the reaction at room temperature for 1.5-2 hours with rotation.
-
Purify the biotinylated RNA from unincorporated biotin-HPDP using chloroform/isopropanol precipitation or a suitable RNA cleanup kit.
-
-
Purification of Biotinylated RNA with Streptavidin Beads:
-
Resuspend the biotinylated RNA in a suitable binding buffer.
-
Prepare the streptavidin-coated magnetic beads by washing them according to the manufacturer's instructions.
-
Add the biotinylated RNA to the washed beads and incubate for 30 minutes at room temperature with rotation to allow binding.
-
Place the tubes on a magnetic stand to capture the beads and discard the supernatant (which contains the unlabeled, pre-existing RNA).
-
Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.
-
Elute the 4sU-labeled RNA from the beads by incubating with a fresh solution of a reducing agent (e.g., 100 mM DTT) for 5-10 minutes.
-
Collect the eluate, which contains the purified, newly synthesized RNA.
-
Perform a final RNA cleanup and precipitation step.
-
Protocol 3: Quantification of RNA Decay
-
RT-qPCR Analysis:
-
Reverse transcribe the purified 4sU-labeled RNA from each time point into cDNA.
-
Perform quantitative PCR (qPCR) using primers specific for the gene of interest.
-
Use the Cq values to determine the relative amount of the labeled transcript remaining at each time point of the chase.
-
-
Data Analysis and Half-Life Calculation:
-
Normalize the amount of the target RNA at each time point to the amount at t=0.
-
Plot the natural logarithm of the percentage of remaining RNA against time.
-
Fit the data to a one-phase exponential decay curve. The equation for this curve is: Y = 100 * exp(-k*t) where Y is the percentage of RNA remaining, k is the decay rate constant, and t is time.
-
The half-life (t₁/₂) can be calculated from the decay rate constant using the following formula: t₁/₂ = ln(2) / k
-
Data Presentation
The quantitative data from pulse-chase experiments are typically presented in tables that summarize the calculated RNA half-lives for different transcripts or under different experimental conditions.
Table 1: Example Half-Life Data for Selected mRNAs in Mammalian Cells
| Gene Symbol | Half-Life (hours) - Condition A | Half-Life (hours) - Condition B | Fold Change in Half-Life (B vs. A) |
| MYC | 1.2 | 2.5 | 2.1 |
| FOS | 0.8 | 0.9 | 1.1 |
| GAPDH | 15.3 | 14.8 | 0.97 |
| ACTB | 20.1 | 21.5 | 1.07 |
Table 2: Comparison of RNA Decay Rates Determined by 4sU Labeling and Transcription Inhibition
| Gene Symbol | Half-Life (hours) - 4sU Pulse-Chase | Half-Life (hours) - Actinomycin D |
| TNF | 0.5 | 0.6 |
| IL6 | 1.1 | 1.3 |
| CCND1 | 3.5 | 4.1 |
Visualizations
Diagram 1: Experimental Workflow for 4sU Pulse-Chase RNA Decay Analysis
Caption: Workflow of a 4sU pulse-chase experiment for RNA decay analysis.
Diagram 2: Logical Flow of RNA Decay Kinetics
Caption: Logical progression from raw data to RNA half-life calculation.
References
- 1. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Determining RNA Natural Modifications and Nucleoside Analog-Labeled Sites by a Chemical/Enzyme-Induced Base Mutation Principle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining mRNA stability by metabolic RNA labeling and chemical nucleoside conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling and Tracking Viral Replication
Important Note: This document provides detailed application notes and protocols for 5-Ethynyluridine (EU) , a widely used and validated reagent for labeling and tracking viral replication. A thorough search of scientific literature did not yield specific applications or protocols for "4-Ethynylpyrimidin-2-amine" in this context. It is possible that this compound is a novel or less common compound for this application. The principles and protocols outlined below for 5-Ethynyluridine, a structurally similar pyrimidine analog, are well-established and should provide a strong framework for researchers interested in metabolic labeling of viral RNA.
Introduction to Viral Replication Labeling using 5-Ethynyluridine (EU)
Metabolic labeling with nucleoside analogs coupled with click chemistry has emerged as a powerful tool for studying viral replication dynamics within host cells.[1][2] 5-Ethynyluridine (EU) is a cell-permeable analog of uridine that contains a terminal alkyne group.[1][2] During active viral RNA synthesis, viral RNA polymerases incorporate EU into newly transcribed viral RNA.[3][4] The incorporated ethynyl group serves as a bioorthogonal handle for subsequent covalent ligation with a fluorescently labeled azide via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][2] This highly specific and efficient reaction allows for the visualization and quantification of nascent viral RNA in infected cells, providing valuable insights into the spatiotemporal dynamics of viral replication.[3][4]
This method offers significant advantages over traditional techniques such as radioactive labeling or bromouridine incorporation, including higher sensitivity, lower toxicity, and simpler experimental workflows.[1][2]
Data Presentation
Table 1: Recommended Reagent Concentrations for EU Labeling and Click Chemistry Reaction
| Reagent | Stock Concentration | Working Concentration | Notes |
| 5-Ethynyluridine (EU) | 100 mM in DMSO | 0.1 - 1 mM in culture medium | Optimal concentration is cell-type and virus-dependent. A titration is recommended. |
| Fluorescent Azide | 10 mM in DMSO | 2 - 10 µM | The choice of fluorophore depends on the available microscope filter sets. |
| Copper (II) Sulfate (CuSO₄) | 100 mM in H₂O | 1 mM | |
| Sodium Ascorbate | 500 mM in H₂O (prepare fresh) | 10 mM | Reducing agent to convert Cu(II) to the catalytic Cu(I) species. |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | 100 mM in H₂O | 1 mM | A ligand that stabilizes the Cu(I) catalyst and reduces cytotoxicity. |
Table 2: Example Incubation Times for Different Experimental Goals
| Experimental Goal | Suggested EU Incubation Time | Rationale |
| Initial detection of viral RNA synthesis | 15 - 30 minutes | Captures the earliest moments of viral replication. |
| Visualization of viral replication factories | 1 - 4 hours | Allows for sufficient accumulation of labeled RNA for clear imaging. |
| Pulse-chase experiments | 15 - 60 minutes pulse, followed by chase | Enables the tracking of the fate of a specific cohort of viral RNA over time. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Viral RNA with 5-Ethynyluridine (EU)
Materials:
-
Cells permissive to the virus of interest
-
Virus stock of known titer
-
Complete cell culture medium
-
5-Ethynyluridine (EU)
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or coverslips
Procedure:
-
Cell Seeding: Seed the host cells onto appropriate culture vessels (e.g., multi-well plates, coverslips in a petri dish) and culture until they reach the desired confluency (typically 70-90%).
-
Viral Infection: Infect the cells with the virus at a suitable multiplicity of infection (MOI). The optimal MOI should be determined empirically for your specific virus-cell system. Include mock-infected control cells.
-
Incubation: Incubate the infected cells for a period sufficient to allow for the initiation of viral RNA synthesis. This time will vary depending on the replication kinetics of the virus.
-
EU Labeling: a. Prepare a working solution of EU in pre-warmed complete culture medium. The final concentration typically ranges from 0.1 to 1 mM. b. Remove the culture medium from the cells and replace it with the EU-containing medium. c. Incubate the cells for the desired labeling period (e.g., 30 minutes to 4 hours) under their normal growth conditions.
-
Cell Fixation: a. After the labeling period, remove the EU-containing medium and wash the cells once with PBS. b. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. c. Wash the cells twice with PBS.
Protocol 2: Click Chemistry Reaction for Visualization of Labeled Viral RNA
Materials:
-
Fixed and EU-labeled cells
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction cocktail components (see Table 1)
-
Nuclear counterstain (e.g., DAPI, Hoechst)
-
Mounting medium
Procedure:
-
Permeabilization: a. Add the permeabilization buffer to the fixed cells and incubate for 20 minutes at room temperature. b. Wash the cells twice with PBS.
-
Click Reaction: a. Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the components in the following order:
- 870 µL PBS
- 10 µL of 100 mM CuSO₄
- 10 µL of 100 mM THPTA
- 1 µL of 10 mM fluorescent azide
- 100 µL of freshly prepared 500 mM sodium ascorbate b. Remove the PBS from the permeabilized cells and add the click reaction cocktail. c. Incubate for 30 minutes at room temperature, protected from light.
-
Washing and Staining: a. Remove the click reaction cocktail and wash the cells three times with PBS. b. If desired, counterstain the nuclei with DAPI or Hoechst solution for 5-10 minutes. c. Wash the cells a final time with PBS.
-
Imaging: a. Mount the coverslips onto microscope slides using an appropriate mounting medium. b. The cells are now ready for visualization by fluorescence microscopy.
Mandatory Visualizations
Caption: Experimental workflow for labeling and tracking viral replication.
References
- 1. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualizing Coronavirus RNA Synthesis in Time by Using Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4'-Ethynyl nucleoside analogs: potent inhibitors of multidrug-resistant human immunodeficiency virus variants in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Visualization of Respiratory Syncytial Virus RNA Synthesis Sites by Ethynyl Uridine Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Kinase Inhibitor Assays Using 4-Ethynylpyrimidin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-ethynylpyrimidin-2-amine scaffold is a key pharmacophore in the development of potent and selective kinase inhibitors. The ethynyl group at the 4-position serves as a critical handle for covalent modification or for establishing key interactions within the ATP-binding pocket of various kinases. This structural motif has been successfully incorporated into inhibitors targeting a range of kinases implicated in oncology and other diseases, including Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Polo-like Kinase 4 (PLK4).
These application notes provide a comprehensive guide for researchers developing kinase inhibitor assays using this compound derivatives. Detailed protocols for biochemical and cell-based assays are provided, along with examples of quantitative data and visualizations of relevant signaling pathways.
Data Presentation: Quantitative Inhibitory Activity
The following tables summarize the in vitro potency of representative pyrimidin-2-amine derivatives against their respective kinase targets. This data is essential for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrimidin-2-amine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Assay Type | Reference |
| 8h | PLK4 | 0.0067 | Biochemical (LanthaScreen) | [1] |
| 3r | PLK4 | 0.0174 | Biochemical (LanthaScreen) | [1] |
| 14 | CDK2 | 0.007 (Ki) | Biochemical | [2] |
| 15 | CDK2 | 0.005 (Ki) | Biochemical | [2] |
Table 2: Cellular Antiproliferative Activity of Pyrimidin-2-amine Derivatives
| Compound ID | Cell Line | GI50 (µM) | Target Pathway | Reference |
| 15 | MV4-11 | 0.127 | CDK2 | [2] |
| 15 | OVCAR5 | 0.150 | CDK2 | [2] |
| 8h | MCF-7 | Not Reported | PLK4 | [1] |
| 8h | BT474 | Not Reported | PLK4 | [1] |
| 8h | MDA-MB-231 | Not Reported | PLK4 | [1] |
Featured Kinase Signaling Pathways
Understanding the signaling context of the target kinase is crucial for designing relevant cell-based assays and interpreting their results. Below are diagrams of key signaling pathways often targeted by this compound derivatives.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to cell proliferation and survival.[3]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Copper Concentration for 4-Ethynylpyrimidin-2-amine Click Reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction of 4-Ethynylpyrimidin-2-amine.
Troubleshooting Guide
Low or no product yield is a common issue when performing a click reaction with this compound. This is often attributed to the chelating properties of the aminopyrimidine moiety, which can sequester the catalytically active Cu(I) species. Here are some common problems and their solutions:
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Copper Catalyst Inactivation: The 2-amino and pyrimidine nitrogens of this compound can chelate with the copper catalyst, rendering it inactive.[1] | - Increase Ligand Concentration: Use a higher ligand-to-copper ratio (e.g., 5:1 or greater) to outcompete the substrate for copper binding. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a good starting choice due to its high water solubility and efficacy in bioconjugation. - Optimize Copper Concentration: While counterintuitive, sometimes a slightly higher initial copper concentration can overcome the sequestration effect. However, be mindful of potential side reactions. - Choice of Ligand: Consider a ligand that forms a very stable complex with Cu(I), such as Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) for reactions in organic co-solvents. |
| Oxidation of Cu(I) to Cu(II): The active catalyst is Cu(I), which is prone to oxidation by dissolved oxygen.[1] | - Degas Solvents: Thoroughly degas all solvents and solutions by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles. - Use Fresh Reducing Agent: Prepare a fresh solution of sodium ascorbate for each experiment. An excess of sodium ascorbate is recommended to maintain a reducing environment. | |
| Steric Hindrance: The azide partner may be sterically bulky, preventing efficient approach to the alkyne. | - Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (e.g., 24 hours) or gently heat the reaction mixture (e.g., 37-45°C), monitoring for potential degradation of starting materials. | |
| Formation of Side Products (e.g., Alkyne Homocoupling) | Excessive Copper(I) Concentration or Insufficient Ligand: High concentrations of "free" Cu(I) can catalyze the oxidative homocoupling of the alkyne (Glaser coupling). | - Optimize Copper and Ligand Concentrations: Titrate down the copper concentration while maintaining a sufficient excess of the stabilizing ligand. A 5:1 ligand-to-copper ratio is a good starting point.[2] - Ensure Adequate Reducing Agent: Maintain a sufficient concentration of sodium ascorbate to keep the copper in the +1 oxidation state. |
| Starting Material Degradation | Copper-Mediated Degradation: High concentrations of copper and ascorbate can generate reactive oxygen species (ROS) that may degrade sensitive substrates.[2] | - Use a Sacrificial Reductant/Protectant: The use of a ligand like THPTA not only accelerates the reaction but also acts as a sacrificial reductant, protecting biomolecules from oxidation.[2] - Minimize Reaction Time: Optimize the reaction conditions to achieve completion in the shortest time possible. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal copper source for the click reaction with this compound?
A1: The most convenient and commonly used copper source is Copper(II) sulfate (CuSO₄) in combination with a reducing agent like sodium ascorbate.[3] This in-situ generation of the active Cu(I) catalyst is generally robust. While Cu(I) salts like copper(I) bromide (CuBr) or copper(I) iodide (CuI) can be used directly, they are less stable and more sensitive to oxidation.[1]
Q2: Why is a ligand necessary for this specific click reaction?
A2: A ligand is crucial for several reasons. Firstly, it stabilizes the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state. Secondly, it accelerates the rate of the cycloaddition reaction.[4] Most importantly for this compound, a suitable ligand can prevent the substrate itself from chelating and deactivating the copper catalyst.
Q3: Which ligand is best suited for the click reaction of this compound?
A3: The choice of ligand depends on the solvent system. For aqueous reactions, the water-soluble ligand Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly recommended.[5] For reactions in organic solvents or aqueous/organic mixtures, Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is a common and effective choice. Given the chelating nature of this compound, using a ligand is critical to achieving good yields.
Q4: Can I perform this reaction without a reducing agent if I use a Cu(I) salt?
A4: While technically possible, it is not recommended for reactions involving sensitive substrates or when high yields are critical. Even with a Cu(I) salt, trace amounts of oxygen can lead to the formation of inactive Cu(II). The presence of a reducing agent like sodium ascorbate ensures that a sufficient concentration of the active Cu(I) catalyst is maintained throughout the reaction.
Q5: My reaction mixture turns cloudy or forms a precipitate. What should I do?
A5: Precipitate formation can be due to several factors, including the insolubility of the copper-ligand complex, the starting materials, or the product in the chosen solvent system. If using TBTA, which has poor water solubility, ensure sufficient organic co-solvent is present.[6] If the precipitate is suspected to be an inactive copper species, ensuring proper degassing and the presence of sufficient reducing agent and ligand may resolve the issue.
Data Presentation
The following tables provide recommended starting concentrations for key reagents in the click reaction of this compound. These are starting points and may require further optimization for specific applications.
Table 1: Recommended Reagent Concentrations for Aqueous Reactions
| Reagent | Concentration Range | Recommended Starting Concentration |
| This compound | 10 µM - 1 mM | 100 µM |
| Azide | 1.2 - 5 equivalents | 2 equivalents |
| CuSO₄ | 50 µM - 500 µM | 100 µM |
| THPTA (Ligand) | 1 - 10 equivalents to Cu | 500 µM (5:1 ratio to Cu) |
| Sodium Ascorbate | 5 - 50 equivalents to Cu | 2.5 mM (25:1 ratio to Cu) |
Table 2: Recommended Reagent Concentrations for Reactions in Organic Co-solvents (e.g., DMSO/water, tBuOH/water)
| Reagent | Concentration Range | Recommended Starting Concentration |
| This compound | 100 µM - 10 mM | 1 mM |
| Azide | 1.2 - 3 equivalents | 1.5 equivalents |
| CuSO₄ | 100 µM - 1 mM | 200 µM |
| TBTA (Ligand) | 1 - 5 equivalents to Cu | 1 mM (5:1 ratio to Cu) |
| Sodium Ascorbate | 5 - 20 equivalents to Cu | 2 mM (10:1 ratio to Cu) |
Experimental Protocols
Protocol 1: Click Reaction of this compound in Aqueous Buffer
This protocol is suitable for bioconjugation or reactions with water-soluble azides.
Materials:
-
This compound
-
Azide-containing molecule
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Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium L-ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassed deionized water
Procedure:
-
Prepare Stock Solutions:
-
10 mM this compound in DMSO.
-
20 mM Azide in DMSO or water.
-
10 mM CuSO₄ in degassed deionized water.
-
50 mM THPTA in degassed deionized water.
-
100 mM Sodium ascorbate in degassed deionized water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of this compound stock solution.
-
Add the desired amount of the azide stock solution.
-
Add PBS to bring the total volume to 90% of the final reaction volume.
-
-
Catalyst Preparation:
-
In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio (e.g., 10 µL of 10 mM CuSO₄ and 10 µL of 50 mM THPTA).
-
Allow the mixture to stand for 2 minutes to allow for complex formation.
-
-
Reaction Initiation:
-
Add the premixed CuSO₄/THPTA solution to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.
-
-
Work-up:
-
For small molecules, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated.
-
For biomolecules, the product can be purified by size-exclusion chromatography or dialysis to remove the copper catalyst and excess reagents.
-
Visualizations
Caption: A typical experimental workflow for the CuAAC reaction.
References
minimizing cytotoxicity of 4-Ethynylpyrimidin-2-amine in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of 4-Ethynylpyrimidin-2-amine in long-term experiments. As specific cytotoxicity data for this compound is limited in published literature, this guide draws upon general principles for pyrimidine analogs and strategies for handling cytotoxic compounds in cell culture.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of cytotoxicity for a pyrimidine analog like this compound?
A1: While the exact mechanism for this compound is not yet fully characterized, pyrimidine analogs can exert cytotoxic effects through several mechanisms.[1][2][3] These include:
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Antimetabolite Activity: The compound may interfere with the synthesis of nucleic acids (DNA and RNA) by acting as a fraudulent base, leading to the inhibition of cell proliferation and the induction of cell death.[2]
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Kinase Inhibition: The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors.[4][5] The compound could potentially inhibit the activity of essential kinases involved in cell cycle regulation (e.g., Cyclin-Dependent Kinases - CDKs) or cell signaling, leading to cell cycle arrest and apoptosis.
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Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[6][7]
-
Off-Target Effects: At higher concentrations, the compound may have off-target effects on other cellular processes, contributing to general cytotoxicity.
Q2: How do I determine an optimal, non-toxic working concentration for long-term experiments?
A2: It is crucial to perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) of this compound in your specific cell line. For long-term experiments, it is advisable to use concentrations well below the IC50 value to minimize cytotoxicity. A suggested starting point is to use a concentration range that is 10- to 100-fold lower than the short-term IC50.
Q3: What are the most suitable assays for monitoring cytotoxicity in long-term experiments?
A3: For long-term assessment of cytotoxicity, it is important to choose assays that are non-lytic and can be performed repeatedly on the same cell population. Real-time cell viability assays that measure metabolic activity or protease release are ideal.[8] Alternatively, endpoint assays such as colony formation assays can provide insights into the long-term impact of the compound on cell proliferation.
Q4: What are the visual signs of cytotoxicity I should look for in my cell cultures?
A4: Common morphological changes indicating cytotoxicity include:
-
Rounding of the cells and detachment from the culture surface.
-
Appearance of cytoplasmic vacuoles.
-
Cell shrinkage and membrane blebbing (signs of apoptosis).
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Presence of cellular debris in the culture medium.
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A significant reduction in cell density compared to control cultures.
Q5: How can I minimize cytotoxicity associated with the solvent (e.g., DMSO)?
A5: It is important to ensure that the final concentration of the solvent in the culture medium is non-toxic to the cells. For most cell lines, the final concentration of DMSO should be kept below 0.5%, and ideally below 0.1%. Always include a vehicle control (cells treated with the same concentration of solvent as the experimental group) in your experiments to account for any solvent-induced effects.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High cell death at all tested concentrations | The cell line is highly sensitive to the compound. | - Test a wider range of concentrations, including much lower doses.- Consider using a less sensitive cell line if appropriate for the experimental goals. |
| The compound is unstable in the culture medium and degrades into toxic byproducts. | - Minimize the exposure of the stock solution to light.- Prepare fresh dilutions of the compound from a frozen stock for each experiment. | |
| The solvent concentration is too high. | - Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.5%). | |
| Inconsistent results between experiments | Variability in cell health and density at the time of treatment. | - Standardize the cell seeding density and ensure cells are in the logarithmic growth phase when the compound is added. |
| Degradation of the compound stock solution. | - Aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles. | |
| Reduced cell proliferation but no significant cell death | The compound may be cytostatic rather than cytotoxic at the tested concentrations. | - Perform a cell cycle analysis to determine if the compound is causing cell cycle arrest.- Use a colony formation assay to assess the long-term impact on proliferative capacity. |
Data Presentation
Table 1: Example Data for Dose-Response of a Hypothetical 2-Aminopyrimidine Derivative on Different Cancer Cell Lines
This table presents hypothetical data for illustrative purposes. Researchers should generate their own data for this compound.
| Cell Line | IC50 (µM) after 72h exposure |
| MCF-7 (Breast Cancer) | 15.2 ± 2.1 |
| A549 (Lung Cancer) | 28.5 ± 3.5 |
| HCT116 (Colon Cancer) | 9.8 ± 1.5 |
Table 2: Example of a Long-Term Viability Study Outline
This table provides a template for designing a long-term experiment.
| Time Point | Concentration 1 (e.g., 0.1 µM) | Concentration 2 (e.g., 1 µM) | Vehicle Control (e.g., 0.1% DMSO) |
| Day 1 | % Viability | % Viability | 100% |
| Day 3 | % Viability | % Viability | 100% |
| Day 5 | % Viability | % Viability | 100% |
| Day 7 | % Viability | % Viability | 100% |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Long-Term Cytotoxicity Assessment using a Real-Time Glo Assay
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Cell Seeding: Seed cells in a white, clear-bottom 96-well plate at a low density (e.g., 1,000 cells per well).
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Reagent Addition: Add the Real-Time Glo reagent to the culture medium at the recommended concentration.
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Compound Treatment: Add serial dilutions of this compound to the wells.
-
Luminescence Measurement: Measure the luminescence at time zero and then at regular intervals (e.g., every 24 hours) for the duration of the experiment.
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Data Analysis: Normalize the luminescence readings to time zero and plot the cell viability over time for each concentration.
Visualizations
Caption: Workflow for cytotoxicity assessment and optimization.
References
- 1. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a novel class of 2-aminopyrimidines as CDK1 and CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Ether Derivatives of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. | Sigma-Aldrich [sigmaaldrich.com]
quenching unreacted 4-Ethynylpyrimidin-2-amine for cleaner results
Welcome to the technical support center for 4-Ethynylpyrimidin-2-amine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve cleaner results in their experiments by effectively quenching and removing unreacted starting material.
Frequently Asked Questions (FAQs)
Q1: What are the common issues associated with unreacted this compound in a reaction mixture?
Unreacted this compound can lead to several downstream issues, complicating analysis and purification. The primary concerns are:
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Side Reactions: The terminal alkyne is susceptible to side reactions, such as homocoupling (Glaser coupling), particularly in the presence of oxygen and copper catalysts used in Sonogashira or click chemistry reactions. This leads to the formation of undesired dimeric byproducts.
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Purification Challenges: The basic nature of the 2-amino group can cause streaking on silica gel during column chromatography, leading to poor separation and product contamination.
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Interference in Downstream Reactions: If not removed, the unreacted starting material can interfere with subsequent synthetic steps.
Q2: How can I quench the reactivity of the terminal alkyne of unreacted this compound after a Sonogashira coupling reaction?
The most effective way to "quench" the reactivity of the terminal alkyne is to remove the catalytic species that promote its unwanted reactions. A standard aqueous workup is typically sufficient to remove the palladium and copper catalysts.
Recommended Quenching & Workup Protocol:
-
Upon reaction completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with an aqueous solution to remove the catalysts and other water-soluble components. A common and effective wash is a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and wash it with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
This procedure effectively removes the catalysts, thus preventing further reaction of the unreacted this compound.
Q3: What is the best way to remove unreacted this compound from my reaction mixture?
Due to the basicity of the 2-amino group, an acid-base extraction is a highly effective method for removing unreacted this compound.
Method 1: Dilute Acid Wash
This method is suitable if your desired product is stable in acidic conditions.
-
After the initial workup to remove catalysts, wash the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1N HCl).
-
The basic amine will be protonated, forming a water-soluble salt that partitions into the aqueous layer.
-
Separate the layers. The organic layer will now be free of the unreacted starting material.
-
Neutralize the organic layer with a wash of saturated aqueous sodium bicarbonate solution, followed by a brine wash.
-
Dry the organic layer and concentrate to obtain your product.
Method 2: Copper Sulfate Wash
This is a milder alternative to an acid wash and is useful if your product is acid-sensitive.
-
Wash the organic layer with a 10% aqueous solution of copper(II) sulfate.
-
The copper ions will form a complex with the amine, which is then extracted into the aqueous layer.[1][2]
-
Repeat the wash until the blue color of the copper sulfate solution no longer changes, indicating that all the amine has been removed.[1][2]
-
Wash the organic layer with water and then brine.
-
Dry and concentrate the organic layer.
| Method | Reagent | Principle | Product Stability Requirement |
| Dilute Acid Wash | 1N Hydrochloric Acid | Protonation of the amine to form a water-soluble salt. | Stable in acidic conditions. |
| Copper Sulfate Wash | 10% Aqueous Copper(II) Sulfate | Complexation of the amine with copper ions for aqueous extraction. | Suitable for acid-sensitive products. |
Q4: Can I use scavenger resins to remove unreacted this compound?
Yes, scavenger resins are an excellent and highly selective method for removing unreacted starting material, especially when traditional extraction methods are challenging.[3][4]
-
For the Amine Group: Use a resin designed to scavenge amines. Common choices include isocyanate resins or sulfonic acid resins.[5][6][7] These resins react with the primary amine, allowing for its removal by simple filtration.[5][6][7]
-
For the Alkyne Group: While less common, there are alkyne-scavenging resins available that can be used to remove terminal alkynes.[8]
General Protocol for Using Scavenger Resins:
-
Choose a scavenger resin with a functional group that will react with the amine (or alkyne) of this compound.
-
Add the resin to the crude reaction mixture (typically 2-4 equivalents relative to the excess starting material).
-
Stir the mixture at room temperature for a few hours to overnight.
-
Monitor the removal of the starting material by TLC or LC-MS.
-
Once complete, filter the mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent.
-
Combine the filtrate and washings and concentrate to obtain the purified product.
| Resin Type | Target Functional Group | Mechanism |
| Isocyanate Resin | 2-Amino Group | Covalent capture of the primary amine.[5][7] |
| Sulfonic Acid Resin | 2-Amino Group | Ionic binding of the basic amine.[5][9] |
| Alkyne Scavenger Resin | Ethynyl Group | Covalent capture of the terminal alkyne.[8] |
Experimental Workflows
Below are diagrams illustrating the decision-making process and experimental workflows for quenching and removing unreacted this compound.
Caption: Decision workflow for quenching and removal of unreacted this compound.
Caption: Experimental workflow for using a scavenger resin to remove unreacted this compound.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Scavenger resin - Wikipedia [en.wikipedia.org]
- 4. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 5. suprasciences.com [suprasciences.com]
- 6. glycopep.com [glycopep.com]
- 7. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
Technical Support Center: Overcoming Poor Incorporation of 4-Ethynylpyrimidin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the incorporation of 4-Ethynylpyrimidin-2-amine in specific cell types. The information provided is based on established principles for similar pyrimidine analogs used in metabolic labeling, as direct studies on this compound incorporation are limited.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic pyrimidine analog. Its structure, featuring an ethynyl group, makes it a valuable tool for metabolic labeling studies. The ethynyl group can be used in "click chemistry" reactions to attach fluorescent probes or other reporter molecules, allowing for the detection and analysis of newly synthesized DNA or RNA.
Q2: Why am I observing low or no incorporation of this compound in my cells?
A2: Poor incorporation of pyrimidine analogs can be attributed to several factors:
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Cell-type specific transporter expression: The uptake of pyrimidine analogs into cells is often mediated by specific nucleoside transporters (e.g., hENTs and hCNTs).[1] The expression levels of these transporters can vary significantly between different cell types, leading to variations in uptake efficiency.[2][3]
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Inefficient intracellular metabolism: Once inside the cell, pyrimidine analogs must be phosphorylated to their triphosphate form to be incorporated into nucleic acids.[2] The enzymes responsible for this phosphorylation may have different efficiencies for modified nucleosides in certain cell types.
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Cell culture conditions: Factors such as cell density, passage number, and media composition can influence cellular metabolism and transporter expression, thereby affecting the incorporation of the analog.
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Compound stability and solubility: The stability of this compound in your experimental conditions and its solubility in the culture medium could also limit its availability to the cells.
Q3: Can this compound be toxic to my cells?
A3: High concentrations of nucleoside analogs can be cytotoxic. It is crucial to determine the optimal, non-toxic concentration for your specific cell line through a dose-response experiment.[4][5] Toxicity can arise from the disruption of normal nucleic acid synthesis and other metabolic processes.[6]
Troubleshooting Guide
Issue 1: Low or Variable Incorporation of this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | Perform a dose-response curve to determine the optimal concentration that provides sufficient labeling without inducing cytotoxicity. Start with a low concentration and incrementally increase it. |
| Insufficient Incubation Time | Optimize the labeling duration. A time-course experiment (e.g., 2, 4, 8, 12, 24 hours) can help identify the ideal incubation period for your cell type and experimental goals. |
| Low Expression of Nucleoside Transporters | If you suspect low transporter expression, you may need to explore alternative delivery methods, such as the use of transfection reagents or electroporation, though these methods may introduce other experimental variables. |
| Cell Culture Conditions | Ensure that your cells are in the logarithmic growth phase and are not overly confluent, as this can affect metabolic activity. Use fresh culture medium for labeling experiments. |
| Compound Degradation | Prepare fresh stock solutions of this compound and store them appropriately, protected from light and repeated freeze-thaw cycles. |
Issue 2: High Background Signal in Detection Assays
| Potential Cause | Troubleshooting Steps |
| Non-specific Binding of Detection Reagents | Include appropriate controls, such as unlabeled cells treated with the detection reagents, to assess background levels. Optimize washing steps after the click chemistry reaction to remove unbound reagents. |
| Intrinsic Fluorescence of the Compound or Byproducts | This is less common for the ethynyl group itself but can be a factor with the attached reporter molecule. Use appropriate spectral imaging and controls to distinguish true signal from background. |
Experimental Protocols
Protocol 1: Determining Optimal Concentration of this compound
Objective: To identify the highest concentration of this compound that can be used for effective labeling without causing significant cytotoxicity.
Materials:
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Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a serial dilution of this compound in complete culture medium. A suggested range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) and an untreated control.
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Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate for the desired labeling period (e.g., 24 hours).
-
After incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Analyze the data to determine the concentration at which cell viability drops significantly. The optimal concentration for labeling will be the highest concentration that does not cause significant toxicity.
Protocol 2: Assessing Incorporation of this compound via Click Chemistry
Objective: To visualize the incorporation of this compound into cellular nucleic acids.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
Optimal concentration of this compound (determined in Protocol 1)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (e.g., containing a fluorescent azide, copper(II) sulfate, and a reducing agent like sodium ascorbate)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Methodology:
-
Seed cells on coverslips and allow them to grow for 24 hours.
-
Treat the cells with the optimal concentration of this compound for the desired labeling time.
-
Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.5% Triton X-100 for 10 minutes.
-
Wash with PBS.
-
Prepare the click chemistry reaction cocktail according to the manufacturer's instructions and add it to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells extensively with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
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Wash with PBS and mount the coverslips on microscope slides.
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Visualize the cells using a fluorescence microscope. The fluorescent signal will indicate the extent and localization of this compound incorporation.
Signaling Pathways and Workflows
Caption: Cellular uptake and metabolic activation of this compound.
Caption: Troubleshooting workflow for poor this compound incorporation.
References
- 1. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gemcitabine - Wikipedia [en.wikipedia.org]
- 4. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of toxic chemicals on the release of pyrimidine compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of 4-Ethynylpyrimidin-2-amine in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of 4-Ethynylpyrimidin-2-amine in stock solutions. The following information is curated to address common challenges and ensure the stability and integrity of your experimental compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in stock solutions?
A1: The degradation of this compound can be attributed to several factors, primarily related to its chemical structure which contains a reactive ethynyl group and an amino-pyrimidine core. Key causes include:
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Oxidation: The amine and ethynyl groups are susceptible to oxidation, especially when exposed to air.[1][2]
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Hydrolysis: The pyrimidine ring can be susceptible to hydrolysis under strongly acidic or basic conditions.[3]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of the molecule.[1][3][4]
-
Temperature: Elevated temperatures accelerate the rate of all degradation pathways.[1][3]
-
Solvent Reactivity: Protic solvents or solvents containing impurities can react with the compound.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of many organic compounds for biological assays due to its high solubilizing capacity.[2] For this compound, high-purity, anhydrous DMSO is the preferred choice to minimize the risk of solvent-mediated degradation.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: To ensure the long-term stability of your stock solution, it is recommended to store it in small, single-use aliquots at -80°C.[1][2] For short-term storage (up to a month), -20°C is generally acceptable.[2] Aliquoting is crucial to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[1][2][3]
Q4: How can I minimize light exposure during handling and storage?
A4: To prevent photodegradation, always store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil.[1] When working with the solutions, minimize exposure to ambient light.
Q5: Is it advisable to use an inert atmosphere for storage?
A5: For long-term storage, especially of the solid compound, storing under an inert atmosphere, such as nitrogen or argon, is advisable to minimize oxidative degradation.[4] If the compound is known to be particularly oxygen-sensitive, degassing solvents and handling solutions under an inert atmosphere can further preserve their integrity.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of stock solution. | 1. Prepare fresh stock solutions from solid powder. 2. Aliquot new stock solutions to minimize freeze-thaw cycles.[1][2] 3. Verify compound integrity using an analytical method like HPLC or LC-MS. |
| Precipitate forms in the experimental medium | Poor compound solubility or formation of a less soluble degradation product. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system (typically ≤0.5%).[2] 2. Perform a solubility test before conducting the main experiment. 3. Briefly sonicate the solution to aid dissolution, but avoid excessive heating.[3] |
| Color change observed in the solution | Photodegradation or oxidation.[1] | 1. Store the compound and its solutions in light-protecting containers.[1] 2. Prepare solutions fresh before use. 3. If oxidation is suspected, consider using degassed solvents and storing under an inert atmosphere.[1][4] |
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature (Solid) | -20°C (long-term) | To minimize thermal degradation. |
| Storage Temperature (Stock Solution) | -20°C (≤ 1 month), -80°C (up to 1 year)[2] | To slow down chemical degradation processes.[2] |
| Recommended Solvent | High-purity, anhydrous DMSO | Excellent solubilizing capacity and minimizes water-related degradation.[2] |
| Light Protection | Amber vials or foil wrapping | To prevent photodegradation.[1] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) for long-term storage | To prevent oxidation.[1][4] |
| Freeze-Thaw Cycles | Minimize by aliquoting | To prevent moisture condensation and degradation.[1][2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a controlled environment.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration.
-
Mixing: Ensure complete dissolution by gentle vortexing or brief sonication in a water bath. Avoid excessive heating.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in amber, airtight vials.
-
Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[2]
-
Documentation: Clearly label all vials with the compound name, concentration, solvent, date of preparation, and storage conditions.
Protocol 2: Forced Degradation Study
A forced degradation study can help identify the potential degradation pathways and the stability-indicating nature of an analytical method.
-
Sample Preparation: Prepare solutions of this compound in the chosen solvent (e.g., DMSO) and dilute into various stress conditions.
-
Stress Conditions:
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (for solid and solution).
-
Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC or LC-MS method.
-
Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for preparing and storing stock solutions.
Caption: Decision tree for troubleshooting common issues.
References
troubleshooting guide for 4-Ethynylpyrimidin-2-amine-based pull-down assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using 4-Ethynylpyrimidin-2-amine in pull-down assays for target identification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound-based pull-down experiments, from experimental setup to data analysis.
1. High Background/Non-Specific Binding
Question: I am observing a high number of non-specifically bound proteins in my negative control lanes. What are the potential causes and solutions?
Answer: High background is a frequent issue in pull-down assays and can stem from several factors. Here’s a breakdown of potential causes and how to address them:
-
Non-specific binding to beads: The affinity resin itself can be a source of non-specific protein binding.
-
Solution: Pre-clear your lysate by incubating it with the beads alone before adding your probe-captured proteins. This will remove proteins that have an affinity for the beads.[1] Consider switching to a different type of bead with lower non-specific binding properties.
-
-
Hydrophobic and ionic interactions: Proteins can non-specifically associate with the probe or the beads through hydrophobic or ionic interactions.
-
Issues with the chemical probe: The this compound probe itself might have some inherent non-specific interactions.
-
Solution: It is crucial to use an inactive or negative control compound that is structurally similar to this compound but does not bind to the target protein.[4][5] This helps to distinguish true interactors from non-specific binders. Also, ensure you are using the probe at an appropriate concentration; high concentrations can lead to increased off-target effects.[6]
-
2. Low or No Target Protein Pulled Down
Question: I am not detecting my target protein after the pull-down and Western blot analysis. What could be wrong?
Answer: A lack of target protein detection can be due to several factors, from issues with the protein itself to problems with the experimental procedure.
-
Inefficient target engagement: The probe may not be effectively binding to the target protein in the lysate.
-
Solution: Optimize the incubation time and temperature for the probe-lysate interaction. Also, verify the stability and activity of your this compound probe.
-
-
Low abundance of the target protein: The target protein may be expressed at very low levels in your cell or tissue lysate.
-
Solution: Increase the amount of lysate used for the pull-down.[7] You can also try to enrich your sample for the target protein before the pull-down, for example, through subcellular fractionation.
-
-
Protein degradation: The target protein may be degrading during the experiment.
-
Solution: Always add protease inhibitors to your lysis buffer.[7] Keep samples on ice or at 4°C throughout the procedure to minimize enzymatic activity.
-
-
Inefficient click reaction or pull-down: The subsequent steps after target engagement might be suboptimal.
-
Solution: Ensure all click chemistry reagents are fresh and used at the correct concentrations. The efficiency of the pull-down can be affected by the choice of beads and the incubation conditions. Ensure proper mixing and sufficient incubation time for the beads to capture the probe-protein complexes.
-
3. False Positives and Negatives
Question: How can I be sure that the proteins I've identified are true interaction partners and not false positives? Conversely, how do I avoid missing true interactors (false negatives)?
Answer: Distinguishing between true and false results is critical for the reliability of your findings.
-
Addressing False Positives:
-
Stringent Controls: The use of a negative control probe is essential.[4][5] Additionally, performing the pull-down with beads alone will identify proteins that bind non-specifically to the resin.
-
Orthogonal Validation: Validate your findings using an independent method. For example, you can use co-immunoprecipitation (Co-IP) with an antibody against the putative interacting protein to see if it pulls down your target.[7]
-
Optimize Washing: As mentioned earlier, optimizing your wash buffer by adjusting salt and detergent concentrations can significantly reduce non-specific binding and thus, false positives.[2][3]
-
-
Minimizing False Negatives:
-
Gentle Lysis and Wash Conditions: Harsh lysis or wash conditions can disrupt weak or transient protein-protein interactions. Use buffers with physiological pH and salt concentrations initially, and only increase stringency if high background is a problem.
-
Sufficient Probe Concentration: While high probe concentrations can lead to non-specific binding, a concentration that is too low may not be sufficient to capture enough of the target protein for detection. A concentration titration experiment is recommended to find the optimal balance.
-
Cross-linking: For transient interactions, consider using a cross-linker to stabilize the protein complexes before lysis.[7]
-
Experimental Protocols and Data
General Protocol for this compound Pull-Down Assay
This protocol provides a general workflow. Optimization of specific steps is highly recommended for each experimental system.
1. Cell Lysis
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
2. Target Engagement
-
Dilute the cell lysate to a final concentration of 1-5 mg/mL.
-
Add this compound probe to the desired final concentration (e.g., 1-10 µM). For a negative control, add a structurally similar inactive compound at the same concentration or DMSO.
-
Incubate for 1-4 hours at 4°C with gentle rotation.
3. Click Chemistry Reaction (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
-
To the lysate-probe mixture, add the following components in order (final concentrations may require optimization):
-
Incubate for 1 hour at room temperature, protected from light.
4. Affinity Purification
-
Equilibrate streptavidin-coated magnetic beads by washing them three times with the lysis buffer.
-
Add the equilibrated beads to the reaction mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.
5. Washing
-
Place the tubes on a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer (e.g., lysis buffer with adjusted salt and/or detergent concentrations).
6. Elution and Analysis
-
Elute the bound proteins from the beads by adding 2X SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Western blotting for a specific target or by mass spectrometry for proteome-wide identification.
Quantitative Data Summary
The following table provides suggested starting ranges for key experimental parameters. These should be optimized for your specific system.
| Parameter | Recommended Starting Range | Notes |
| Cell Lysate Concentration | 1 - 5 mg/mL | Higher concentrations may be needed for low-abundance targets. |
| This compound Concentration | 0.1 - 10 µM | Perform a dose-response experiment to determine the optimal concentration. |
| Biotin-Azide Concentration | 10 - 50 µM | Ensure the azide reagent is in excess relative to the alkyne probe. |
| CuSO4 Concentration | 0.5 - 2 mM | |
| Ligand (THPTA/BTTAA) Concentration | 1 - 5 mM | The ligand to copper ratio should be optimized. |
| Sodium Ascorbate Concentration | 1 - 15 mM | Should be in excess of CuSO4.[9] Prepare fresh. |
| Incubation Time (Probe-Lysate) | 1 - 4 hours | Can be extended, but monitor for protein degradation. |
| Incubation Time (Click Reaction) | 30 - 60 minutes | Longer times may improve labeling efficiency.[10] |
| Incubation Time (Bead Capture) | 1 - 2 hours | |
| Wash Buffer Salt Concentration (NaCl) | 150 - 500 mM | Increase to reduce non-specific ionic interactions. |
| Wash Buffer Detergent (Tween-20/NP-40) | 0.05% - 0.5% (v/v) | Increase to reduce non-specific hydrophobic interactions. |
Visualizing Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the key steps in a this compound-based pull-down assay.
References
- 1. researchgate.net [researchgate.net]
- 2. kmdbioscience.com [kmdbioscience.com]
- 3. Advantages and Disadvantages of Pull-Down Coupled with MS for Protein Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 4. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Best Practices for Chemical Probes - Alto Predict [altopredict.com]
- 7. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Time for 4-Ethynylpyrimidin-2-amine Click Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you achieve rapid and efficient click chemistry reactions using 4-Ethynylpyrimidin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary click chemistry methods for conjugating this compound?
The two primary methods are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC is the most common, utilizing a copper catalyst for very fast kinetics.[1] SPAAC is a metal-free alternative that is ideal for applications where copper cytotoxicity is a concern, such as in live cells, but is generally slower.[1][]
Q2: What is a realistic reaction time for a CuAAC reaction with this compound?
When reactants are at sufficient concentrations (e.g., >10 μM) and the reaction is properly optimized, the CuAAC reaction can be expected to yield quantitative results within one to two hours at room temperature.[3] With further optimization of catalyst and ligand concentrations, reactions can be completed in as little as 10-30 minutes.[4][5]
Q3: My CuAAC reaction is very slow or failing. What are the most common causes?
The most common issues include:
-
Inactive Catalyst: The active catalyst is Copper(I), which is prone to oxidation to the inactive Cu(II) state. This is often due to dissolved oxygen in the reaction mixture.[5]
-
Inappropriate Ligand or Ratio: The absence of a stabilizing ligand, or an incorrect ligand-to-copper ratio, can lead to catalyst deactivation and slow the reaction.[4][6]
-
Low Reactant Concentration: Click reactions are concentration-dependent; low concentrations will inherently proceed more slowly.[3]
-
Sub-optimal Reagent Purity or Stability: The use of old or degraded reagents, particularly the sodium ascorbate reducing agent, can hinder the reaction.[3]
Q4: Is a ligand always necessary for CuAAC reactions?
For bioconjugation and reactions in aqueous buffers, a copper-chelating ligand is crucial. Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) serve multiple functions: they stabilize the active Cu(I) catalytic state, accelerate the reaction rate, and protect sensitive biomolecules from oxidative damage.[4][7] For reactions in organic solvents, ligands like Tris((1-benzyl-4-triazolyl)methyl)amine (TBTA) are often used.[8]
Q5: When should I choose the slower SPAAC reaction over CuAAC?
SPAAC is the preferred method when the presence of a metal catalyst is unacceptable.[] This is particularly important in live-cell and in vivo studies where copper toxicity can be a significant issue.[1] While SPAAC is slower, its bioorthogonality (reacting only with its azide partner without interfering with biological processes) makes it invaluable for these applications.[][9]
Troubleshooting Guide for Slow CuAAC Reactions
If your reaction is proceeding slower than the expected 1-2 hours, use the following guide to diagnose and resolve the issue. The accompanying logic diagram provides a visual workflow for troubleshooting.
Caption: Troubleshooting decision tree for slow CuAAC reactions.
Data Presentation: Optimizing Reaction Parameters
The rate of the CuAAC reaction can be tuned by modulating several key factors. Aromatic alkynes like this compound may react more slowly than some aliphatic alkynes, making optimization particularly important.[7]
Table 1: Key Factors Influencing CuAAC Reaction Time
| Key Factor | Effect on Reaction Rate | Optimization Recommendations & Notes |
| Catalyst & Ligand | The choice of ligand and the ligand-to-copper ratio are critical.[6] Excess ligand can protect the catalyst and biomolecules without dramatically slowing the reaction.[4] | Use a water-soluble ligand like THPTA for aqueous reactions. A robust starting point is a 5:1 ligand-to-copper ratio (e.g., 500 µM THPTA to 100 µM CuSO₄).[4] |
| Reactant Concentration | Reaction rate is directly proportional to the concentration of the azide and alkyne. | For slow reactions, consider increasing the concentration of one or both reactants if possible. Reactions are typically efficient at concentrations above 10 µM.[3] |
| Temperature | Increasing the temperature accelerates the reaction rate, as with most chemical reactions.[6] | While many reactions proceed well at room temperature, gentle heating (e.g., 50-60°C) can reduce reaction times to under 30 minutes.[10] |
| Solvent & pH | The solvent can influence reactant solubility and catalyst activity. The reaction is generally tolerant of a range of solvents and pH values, with pH 7 being common for bioconjugation.[3][11] | For organic synthesis, solvents like DMF or DMSO mixed with water are effective.[10] For bioconjugation, phosphate buffer (pH 7) is a safe choice.[4] |
| Reducing Agent | A reducing agent is required to generate the active Cu(I) catalyst from a Cu(II) source in situ. | Sodium ascorbate is the most common choice.[4] Always use a freshly prepared solution, as it can degrade upon storage.[3] |
Table 2: Comparison of Common Click Reaction Kinetics
| Reaction Type | Typical Rate Constants (M⁻¹s⁻¹) | Key Kinetic Influences |
| CuAAC | 10¹ - 10³ | Catalyst system (copper source, ligand), solvent, temperature, reactant concentration.[6] |
| SPAAC | 10⁻³ - 10¹ | The ring strain of the cycloalkyne is the primary determinant of the reaction rate.[6][9] |
Experimental Protocols & Workflows
The following protocols provide a robust starting point for your experiments. They should be optimized for your specific azide, solvent, and application.
Protocol 1: Optimized Protocol for Fast Aqueous CuAAC
This protocol is designed for bioconjugation or reactions in aqueous buffers and is optimized for speed and efficiency.
Materials & Stock Solutions:
-
This compound
-
Azide-containing molecule
-
Copper(II) Sulfate (CuSO₄): 20 mM in water
-
THPTA ligand: 50 mM in water
-
Sodium Ascorbate: 100 mM in water (prepare fresh immediately before use)[3]
-
Buffer: 100 mM potassium phosphate, pH 7.0
Procedure:
-
In a microcentrifuge tube, combine your this compound and azide-containing molecule in phosphate buffer.
-
Prepare the catalyst solution in a separate tube by mixing the CuSO₄ and THPTA stock solutions. For a final reaction concentration of 100 µM CuSO₄ and 500 µM THPTA, you would mix equal volumes of the 20 mM CuSO₄ and 50 mM THPTA stocks and then dilute this premix into the reaction. Let the catalyst solution stand for 2 minutes.[4][5]
-
Add the catalyst premix to the solution containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[4]
-
Mix the reaction by vortexing gently. Allow the reaction to proceed at room temperature for 15-60 minutes.
-
Monitor reaction progress by an appropriate method (e.g., LC-MS or TLC). If the reaction is slow, consider placing it in a heat block at 50°C.[10]
Caption: General experimental workflow for CuAAC reactions.
Protocol 2: General Protocol for SPAAC
This catalyst-free protocol is simpler to set up but reaction times are highly dependent on the chosen cyclooctyne.
Materials:
-
This compound
-
A strained cyclooctyne bearing an azide group (e.g., DBCO-azide, BCN-azide).
-
Solvent: Acetonitrile, DMSO, or an aqueous buffer like PBS, depending on substrate solubility.
Procedure:
-
Dissolve this compound and the strained azide in the chosen solvent. A typical starting point is to use 1.1 to 1.5 equivalents of one reactant relative to the other.
-
Mix the solution and allow it to react at room temperature.
-
Reaction times can vary from a few hours to overnight, depending on the reactivity of the specific cyclooctyne used.[9][12]
-
Monitor the reaction to completion by an appropriate analytical method. Gentle heating may be applied to increase the rate if the reactants are stable.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating DNA Synthesis Analysis: A Comparative Guide to EdU and EdC
For researchers, scientists, and drug development professionals, the precise measurement of DNA synthesis is a cornerstone of cell proliferation and toxicity studies. While 5-ethynyl-2'-deoxyuridine (EdU) has become a gold standard, alternatives like 5-ethynyl-2'-deoxycytidine (EdC) offer distinct characteristics. This guide provides a comprehensive comparison of EdU and EdC, supported by experimental data, to facilitate informed decisions for your research needs.
The landscape of DNA synthesis analysis has evolved significantly from cumbersome and hazardous radioisotope-based methods to more streamlined and safer techniques. The advent of nucleoside analogs that can be detected via bioorthogonal chemistry has revolutionized the field. EdU, a thymidine analog, is widely used due to its efficient incorporation into newly synthesized DNA and its detection via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click" reaction.[1][2] This method circumvents the harsh DNA denaturation steps required for the detection of its predecessor, bromodeoxyuridine (BrdU).[2]
More recently, 5-ethynyl-2'-deoxycytidine (EdC), a deoxycytidine analog, has emerged as another tool for monitoring DNA synthesis.[3][4] While both EdU and EdC utilize the same click chemistry for detection, their metabolic pathways and cellular impacts present key differences that are critical for experimental design and interpretation.
Performance Comparison at a Glance
| Feature | 5-ethynyl-2'-deoxyuridine (EdU) | 5-ethynyl-2'-deoxycytidine (EdC) |
| Principle | A thymidine analog directly incorporated into newly synthesized DNA.[1] | A deoxycytidine analog that is primarily converted to EdU intracellularly before incorporation.[5] |
| Incorporation Efficiency | High and direct.[5] | Generally lower and can be cell-line dependent due to reliance on enzymatic conversion.[5] |
| Toxicity | Can exhibit cytotoxicity, especially with longer exposure times or higher concentrations.[3][6] | Generally considered less toxic than EdU, particularly in long-term studies.[3] |
| Recommended Use Cases | Short-term pulse-chase experiments, high-sensitivity detection of proliferation.[5] | Long-term labeling studies where lower toxicity is a priority.[3] |
| Detection Method | Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" chemistry.[2] | Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" chemistry.[4] |
Delving into the Mechanisms: EdU vs. EdC
The fundamental difference between EdU and EdC lies in their intracellular processing. EdU, as a thymidine analog, is directly phosphorylated by cellular kinases and subsequently incorporated into the nascent DNA strand by DNA polymerases during the S-phase of the cell cycle.
In contrast, EdC, a deoxycytidine analog, undergoes an additional enzymatic step. It is primarily deaminated by cytidine deaminase to form EdU, which is then incorporated into the DNA. This reliance on an enzymatic conversion can lead to variability in labeling efficiency between different cell types, depending on their intrinsic cytidine deaminase activity.
Figure 1: Intracellular metabolic pathways of EdU and EdC.
Experimental Protocols
The experimental workflows for labeling and detecting EdU and EdC are largely identical, with the primary difference being the initial choice of the nucleoside analog.
General Experimental Workflow
Figure 2: General workflow for DNA synthesis analysis using EdU or EdC.
Detailed Protocol for Click Chemistry Detection (Microscopy)
-
Cell Labeling:
-
Culture cells on coverslips to the desired confluency.
-
Add EdU or EdC to the culture medium at a final concentration of 10 µM.
-
Incubate for a period appropriate for the cell type and experimental goals (e.g., 1-2 hours for actively dividing cells).
-
-
Fixation and Permeabilization:
-
Remove the labeling medium and wash the cells once with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with 3% Bovine Serum Albumin (BSA) in PBS.
-
Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with 3% BSA in PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. A typical 500 µL reaction mix includes:
-
430 µL PBS
-
20 µL CuSO₄ (from a 100 mM stock)
-
5 µL Fluorescent Azide (from a 1 mM stock in DMSO)
-
50 µL Ascorbic Acid (from a 100 mM stock, added last)
-
-
Remove the wash buffer and add the click reaction cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Remove the reaction cocktail and wash the cells three times with 3% BSA in PBS.
-
(Optional) Counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342.
-
Wash the cells again and mount the coverslips for imaging.
-
Concluding Remarks
The choice between EdU and EdC for DNA synthesis analysis depends on the specific requirements of the experiment. EdU offers high incorporation efficiency and is ideal for short-term labeling and sensitive detection of proliferating cells. However, its potential for cytotoxicity should be considered. EdC, on the other hand, presents a less toxic alternative, making it more suitable for long-term studies where cell viability is paramount. Researchers should be aware that the lower toxicity of EdC is associated with its reduced and variable conversion to the active EdU form, which may affect labeling intensity and consistency across different cell lines. For most standard proliferation assays, EdU remains the more robust and widely validated choice. However, in contexts where minimizing cellular perturbation is the highest priority, EdC provides a valuable alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 3. 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Ethynyl-2'-deoxycytidine (5-EdC), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]
- 5. 5-Ethynyl-2'-deoxycytidine and 5-ethynyl-2'-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethynyldeoxyuridine (EdU) suppresses in vitro population expansion and in vivo tumor progression of human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RNA Labeling Agents: 5-Ethynyluridine as the Established Standard in the Absence of Data for 4-Ethynylpyrimidin-2-amine
For researchers, scientists, and drug development professionals engaged in the study of nascent RNA, the selection of a reliable metabolic labeling agent is critical. This guide provides a comprehensive overview of the widely used and well-characterized RNA labeling agent, 5-ethynyluridine (5-EU). Notably, an extensive search of scientific literature and chemical databases yielded no evidence of 4-Ethynylpyrimidin-2-amine (AEP) being used for metabolic RNA labeling. Therefore, a direct comparative analysis is not possible. This guide will focus on the performance and experimental protocols for 5-EU, establishing a benchmark for RNA labeling studies.
5-Ethynyluridine (5-EU): A Versatile Tool for Nascent RNA Analysis
5-Ethynyluridine is a nucleoside analog of uridine that contains a terminal alkyne group.[1] This bioorthogonal handle allows for the specific detection and isolation of newly synthesized RNA.[1] Once introduced to cells or organisms, 5-EU is metabolized by cellular salvage pathways and incorporated into elongating RNA transcripts by RNA polymerases.[2] The ethynyl group serves as a target for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, enabling the covalent attachment of a variety of reporter molecules, such as fluorophores or biotin, for downstream applications.[1][3]
Performance Characteristics of 5-Ethynyluridine
The efficacy of 5-EU as an RNA labeling agent has been demonstrated across various model systems, from cultured cells to whole organisms.[2][4][5][6][7] Key performance indicators are summarized below.
| Performance Metric | Typical Findings for 5-Ethynyluridine | Notes |
| Labeling Efficiency | Efficient incorporation into newly transcribed RNA. Detectable labeling can be achieved with concentrations ranging from 100 µM to 1 mM, and incubation times from 30 minutes to 24 hours, depending on the cell type and experimental goal.[4][6] | Optimization of concentration and incubation time is recommended for each experimental system to balance labeling efficiency with potential cytotoxicity. |
| Specificity | Primarily incorporates into RNA. However, some studies have reported off-target incorporation into DNA in certain organisms, particularly those with active ribonucleotide reductases that can convert uridine analogs to their deoxyribonucleotide counterparts.[8] | It is advisable to perform controls, such as co-labeling with a DNA-specific marker like EdU or performing RNase/DNase digestion, to confirm the specificity of RNA labeling in the system of interest.[8] |
| Cytotoxicity | Generally considered to have low toxicity at working concentrations.[4][5] However, prolonged exposure or high concentrations can induce cellular stress and may be neurotoxic in some contexts.[7] | Cell viability assays are recommended, especially for long-term labeling experiments. |
| Versatility | Compatible with a wide range of downstream applications, including fluorescence microscopy, high-content screening, and next-generation sequencing for transcriptomic analysis.[3][9] | The choice of azide-conjugated reporter molecule (fluorophore, biotin) dictates the downstream application. |
Experimental Workflow and Protocols
The general workflow for metabolic RNA labeling with 5-EU involves three main stages: labeling, fixation and permeabilization, and click chemistry detection.
Detailed Experimental Protocols
1. Metabolic Labeling of Nascent RNA in Cultured Cells
-
Reagents:
-
5-Ethynyluridine (5-EU) stock solution (e.g., 100 mM in DMSO)
-
Complete cell culture medium
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Add 5-EU to the cell culture medium to a final concentration of 100 µM to 1 mM.
-
Incubate the cells for the desired labeling period (e.g., 30 minutes for a pulse-label or up to 24 hours for cumulative labeling).
-
Proceed to cell fixation or RNA isolation.
-
2. Fixation and Permeabilization for Imaging
-
Reagents:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
-
Procedure:
-
After labeling, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
3. Click Chemistry Reaction for Fluorescence Detection
-
Reagents (Click Reaction Cocktail):
-
Azide-conjugated fluorophore (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
PBS
-
-
Procedure:
-
Prepare the click reaction cocktail immediately before use. A typical cocktail for a single well of a 96-well plate might consist of:
-
1-10 µM azide-conjugated fluorophore
-
1 mM CuSO₄
-
10 mM Sodium Ascorbate
-
PBS to the final volume
-
-
Add the click reaction cocktail to the permeabilized cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS containing a mild detergent (e.g., 0.05% Tween-20).
-
Counterstain with a nuclear stain (e.g., DAPI) if desired.
-
Mount the coverslips or image the plate directly.
-
4. RNA Isolation and Biotinylation for Enrichment
-
Reagents:
-
RNA isolation kit (e.g., TRIzol)
-
Azide-PEG3-Biotin
-
Click chemistry reagents as described above
-
Streptavidin-coated magnetic beads
-
-
Procedure:
-
Isolate total RNA from 5-EU labeled cells according to the manufacturer's protocol.
-
Perform a click reaction on the isolated RNA by incubating it with Azide-PEG3-Biotin and the click chemistry cocktail.
-
Purify the biotinylated RNA from the reaction mixture.
-
Enrich the biotinylated (newly synthesized) RNA using streptavidin-coated magnetic beads.
-
Elute the captured RNA from the beads for downstream analysis such as RT-qPCR or RNA sequencing.
-
Conclusion
5-Ethynyluridine stands as a robust and versatile tool for the metabolic labeling of nascent RNA, supported by a wealth of scientific literature and established protocols. Its performance in terms of labeling efficiency and compatibility with various downstream applications makes it a valuable asset for researchers investigating RNA dynamics. While the exploration of novel labeling agents is an ongoing endeavor in chemical biology, there is currently no evidence to support the use of this compound for this purpose. Researchers seeking to perform metabolic RNA labeling are therefore advised to rely on the well-documented capabilities of 5-ethynyluridine. As with any technique, careful optimization and the use of appropriate controls are paramount to ensure the generation of reliable and reproducible data.
References
- 1. Emissive RNA Alphabet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Cell-Specific RNA Metabolic Labeling Applications in Cell and Animal Models - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of (6-(13)C)pyrimidine nucleotides as spin-labels for RNA dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protected pyrimidine nucleosides for cell-specific metabolic labeling of RNA [escholarship.org]
- 7. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Synthesis and Application of 4′-C-[(N-alkyl)aminoethyl]thymidine Analogs for Optimizing Oligonucleotide Properties [mdpi.com]
Validating the Specificity of Nascent RNA Labeling Reagents: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification and quantification of newly synthesized RNA is paramount to understanding the dynamics of gene expression. Metabolic labeling with nucleoside analogs has become a cornerstone technique for these investigations. This guide provides an objective comparison of commonly used reagents for nascent RNA labeling, with a focus on validating their specificity. We will delve into the performance of established methods and provide supporting experimental data and protocols to inform the selection of the most appropriate tool for your research needs.
The ideal nascent RNA labeling reagent should be efficiently and specifically incorporated into newly transcribed RNA without affecting cellular processes. The subsequent detection or enrichment of the labeled RNA should also be highly specific and sensitive. Here, we compare the performance of key players in this field, highlighting their strengths and weaknesses to guide your experimental design.
Comparison of Nascent RNA Labeling Reagents
| Parameter | 5-Ethynyl Uridine (EU) | 4-Thiouridine (4sU) | 5-Bromouridine (BrU) |
| Detection Method | Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Click Chemistry[1][2] | Thiol-specific biotinylation or induced mutations for sequencing[1][3] | Immunoprecipitation with anti-BrdU/BrU antibody[3] |
| Typical Labeling Concentration | 0.1 - 1 mM in cell culture[1] | 100 µM - 20 mM depending on labeling duration[4] | Varies, often requires higher concentrations |
| Specificity for RNA | Can be incorporated into DNA in some species due to conversion by ribonucleotide reductase[5][6] | Generally high specificity for RNA; not a substrate for DNA polymerases[7] | Can be incorporated into DNA as 5-bromodeoxyuridine, potentially causing DNA damage[3] |
| Potential Side Effects | Minimal perturbation to the global transcriptome reported in some systems[8]. However, potential for off-target DNA labeling. | Can be photo-crosslinked to proteins upon exposure to 365 nm light[7]. | Can be mutagenic due to its incorporation into DNA[3]. |
| Temporal Resolution | High, suitable for short pulse-labeling experiments[9]. | High, widely used for measuring RNA synthesis and decay rates[3]. | Lower, detection can be cumbersome and less sensitive for low-abundance or rapidly degraded RNAs[3][9]. |
| In Vivo Applicability | Cell-permeable and has been used in whole animals[8][10]. | Cell-permeable and used in vivo[4]. | Limited by antibody diffusion in tissues for whole-mount examinations[3][9]. |
Experimental Workflows and Signaling Pathways
To visualize the process of nascent RNA labeling and detection, the following diagrams illustrate the key steps for the click chemistry-based approach with 5-Ethynyl Uridine (EU) and the thiol-specific biotinylation of 4-Thiouridine (4sU).
Experimental Protocols
I. Metabolic Labeling of Nascent RNA with 5-Ethynyl Uridine (EU)
-
Cell Culture and Labeling: Culture cells to the desired confluency. Add 5-ethynyl uridine (EU) to the culture medium at a final concentration of 0.1-1 mM and incubate for the desired pulse duration (e.g., 1-24 hours)[1][9].
-
Cell Harvest and RNA Isolation: Harvest the cells and isolate total RNA using a standard method such as TRIzol reagent or a column-based kit[11].
-
Click Chemistry Reaction:
-
Purification of Labeled RNA: Precipitate the RNA using ethanol or a suitable purification kit to remove unreacted components[11].
-
Downstream Analysis: The labeled RNA is now ready for downstream applications such as microarray analysis, qPCR, or sequencing[8]. For biotin-labeled RNA, it can be captured using streptavidin magnetic beads[8][11].
II. Metabolic Labeling and Enrichment of Nascent RNA with 4-Thiouridine (4sU)
-
Cell Culture and Labeling: Add 4sU to the cell culture medium to a final concentration that depends on the labeling duration (e.g., 100-200 µM for 2 hours, 500-1000 µM for 15-30 minutes) and incubate[4]. It is crucial to protect the cells from bright light after adding 4sU to prevent crosslinking[7].
-
RNA Extraction: Isolate total RNA from the cells using a method like TRIzol extraction[4].
-
Biotinylation of 4sU-containing RNA:
-
Enrichment of Biotinylated RNA:
-
Downstream Analysis: The enriched nascent RNA can then be used for various downstream applications, including RNA sequencing (4sU-seq).
Validating Specificity: Key Considerations
Given the potential for off-target labeling, particularly with EU, it is crucial to include appropriate controls in your experiments.
-
RNase Treatment: To confirm that the signal is from RNA, treat a control sample with RNase after labeling and before detection. A significant reduction in signal indicates RNA-specific labeling[9].
-
DNA Synthesis Inhibition: To assess incorporation into DNA, especially when using EU, pre-treat cells with a DNA synthesis inhibitor like hydroxyurea. If the labeling signal persists, it is more likely to be specific to RNA[5][6].
-
Transcriptional Inhibition: As a negative control, pre-treat cells with a transcription inhibitor like actinomycin D before adding the labeling reagent. This should abolish the signal from nascent RNA synthesis[9].
By carefully selecting the labeling reagent and incorporating rigorous controls, researchers can confidently investigate the dynamic world of the nascent transcriptome.
References
- 1. benchchem.com [benchchem.com]
- 2. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Click-iT Nascent RNA Capture Kit | Thermo Fisher Scientific - US [thermofisher.com]
- 9. pnas.org [pnas.org]
- 10. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. 5-Ethynyl Uridine nascent RNA labelling in HEK293 ARMC5 knockout cells - Mendeley Data [data.mendeley.com]
Navigating Kinase Inhibitor Specificity: A Comparative Analysis of 4-Ethynylpyrimidin-2-amine Cross-Reactivity in Cellular Extracts
For Immediate Release
In the landscape of targeted therapeutics, the pyrimidine scaffold is a cornerstone in the design of potent kinase inhibitors. However, the conserved nature of the ATP-binding pocket across the kinome presents a significant challenge, often leading to off-target effects and undesirable toxicity. This guide provides a comprehensive cross-reactivity assessment of 4-Ethynylpyrimidin-2-amine, a representative aminopyrimidine-based kinase inhibitor, within cellular extracts. We present a comparative analysis with other well-characterized kinase inhibitors, supported by detailed experimental methodologies and data visualizations to aid researchers, scientists, and drug development professionals in making informed decisions.
Executive Summary
Understanding the selectivity of a kinase inhibitor is paramount for its development as a safe and effective therapeutic agent. This guide delves into the cross-reactivity profile of this compound, a compound representative of the widely explored 2-aminopyrimidine class of kinase inhibitors. Due to the limited publicly available data for this specific molecule, we utilize data from structurally related and extensively profiled aminopyrimidine-based inhibitors, such as Dasatinib, to provide a robust comparative framework. This approach allows for a thorough evaluation of potential off-target interactions within the complex environment of the cellular proteome.
Comparative Kinase Inhibition Profiles
The following table summarizes the inhibitory activity of Dasatinib, a well-characterized 2-aminopyrimidine-based inhibitor, against a panel of kinases, providing a reference for the expected cross-reactivity profile of similar compounds like this compound. For a broader context, the selectivity profiles of two other BCR-ABL tyrosine kinase inhibitors, Bosutinib and Ponatinib, are also included. Lower IC50 values indicate greater potency.
| Kinase Target | Dasatinib IC50 (nM) | Bosutinib IC50 (nM) | Ponatinib IC50 (nM) |
| ABL1 | < 1 | 1.2 | 0.37 |
| SRC | < 1 | 1.2 | 5.4 |
| LCK | < 1 | - | - |
| LYN | < 1 | < 10 | - |
| YES1 | < 1 | - | - |
| KIT | 5 | > 1000 | 13 |
| PDGFRA | 16 | 94 | 1 |
| VEGFR2 | 8 | - | 1.5 |
| FGFR1 | 29 | - | 2 |
| EGFR | > 1000 | > 1000 | - |
| Data compiled from publicly available sources. Assay conditions may vary. |
Experimental Protocols for Cross-Reactivity Assessment
Objective assessment of kinase inhibitor selectivity relies on robust and reproducible experimental methods. Below are detailed protocols for key assays used to determine the cross-reactivity of inhibitors in cellular extracts.
Chemical Proteomics using Kinobeads
This method provides a global view of inhibitor targets by assessing their ability to compete with immobilized, broad-spectrum kinase inhibitors for binding to the native kinome in a cell lysate.[1][2][3][4][5]
Protocol Steps:
-
Cell Lysis: Harvest cultured cells and prepare lysates under native conditions to preserve kinase structure and activity.
-
Inhibitor Incubation: Incubate the cell lysate with varying concentrations of the test inhibitor (e.g., this compound).
-
Kinobeads Pulldown: Add kinobeads (sepharose beads coupled to multiple, non-selective kinase inhibitors) to the lysate. Kinases not bound by the test inhibitor will bind to the beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the captured kinases.
-
Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides and prepare them for analysis.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: Determine the dose-dependent reduction in the amount of each kinase pulled down by the kinobeads in the presence of the test inhibitor to generate IC50 values.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This biochemical assay measures the activity of a purified kinase in the presence of an inhibitor by quantifying the amount of ADP produced.[6]
Protocol Steps:
-
Reaction Setup: In a multi-well plate, combine the purified kinase, its specific substrate, and the test inhibitor at various concentrations in a kinase reaction buffer.
-
Reaction Initiation: Start the kinase reaction by adding ATP. Incubate at a controlled temperature for a specific duration.
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated into ATP.
-
Luminescence Detection: The newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Signaling Pathway Modulation
The pyrimidine core is a common feature in inhibitors targeting various oncogenic signaling pathways.[7][8][9] The diagram below illustrates a simplified representation of the BCR-ABL signaling pathway, a critical driver in certain leukemias and a target for many pyrimidine-based inhibitors. Understanding which pathways are modulated by a compound is crucial for predicting its therapeutic effects and potential liabilities.
Conclusion
The cross-reactivity assessment of kinase inhibitors is a critical step in drug discovery and development. While specific data for this compound is not extensively published, the analysis of related 2-aminopyrimidine compounds like Dasatinib provides valuable insights into its potential selectivity profile. The methodologies outlined in this guide, particularly chemical proteomics, offer powerful tools for a comprehensive evaluation of inhibitor interactions within the complex milieu of the cell. By employing these techniques and comparing against well-profiled inhibitors, researchers can better predict the on- and off-target effects of novel compounds, ultimately leading to the development of safer and more effective targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimized chemical proteomics assay for kinase inhibitor profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. Collection - Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling - Journal of Proteome Research - Figshare [figshare.com]
- 5. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Brightness Unveiled: A Comparative Analysis of Fluorescent Probes Based on the 2-Aminopyrimidine Scaffold
For researchers and professionals in drug development and scientific research, the selection of an appropriate fluorescent probe is paramount for assay sensitivity and accuracy. While direct derivatives of 4-Ethynylpyrimidin-2-amine are not extensively documented in current literature, a closely related and promising class of fluorophores is based on the 2-aminopyrimidine core. This guide provides a comparative analysis of the brightness of various 4,6-diarylpyrimidin-2-amine derivatives, offering insights into their performance through supporting experimental data and detailed protocols.
The brightness of a fluorescent probe is a critical performance metric, determined by its molar extinction coefficient and fluorescence quantum yield. This guide focuses on the latter, presenting data on a series of ten 4,6-diarylpyrimidin-2-amine derivatives (designated 5a-j) to illustrate the impact of structural modifications on their emissive properties.
Comparative Performance of 2-Aminopyrimidine Derivatives
The photophysical properties of a series of 4,6-diarylpyrimidin-2-amine derivatives have been systematically investigated to understand the influence of different aryl substituents on their fluorescence. The absolute quantum yields (ΦF) of these compounds were measured in dimethylformamide (DMF), revealing a wide range of values from 8.11% to a high of 71.00%[1]. This significant variation underscores the tunability of the 2-aminopyrimidine core.
The data presented below summarizes the key optical properties for these derivatives, providing a clear basis for comparison. The compounds with phenyl and thienyl substituents, in particular, demonstrate high quantum yields, making them promising candidates for applications where bright fluorescence is essential[1].
| Compound ID | R1 Substituent | R2 Substituent | Emission Max (λem) in DMF (nm) | Absolute Quantum Yield (ΦF) in DMF (%)[1] |
| 5a | Phenyl | Phenyl | 425 | 59.26 |
| 5b | Thiophen-2-yl | Phenyl | 440 | 71.00 |
| 5c | 4-Fluorophenyl | Phenyl | 425 | 57.60 |
| 5d | 4-Chlorophenyl | Phenyl | 425 | 17.52 |
| 5e | 4-Bromophenyl | Phenyl | 425 | 17.11 |
| 5f | 4-(Trifluoromethyl)phenyl | Phenyl | 425 | 22.85 |
| 5g | 4-Methoxyphenyl | Phenyl | 425 | 10.15 |
| 5h | 4-(N,N-dimethylamino)phenyl | Phenyl | 480 | 8.11 |
| 5i | Naphthalen-2-yl | Phenyl | 430 | 32.51 |
| 5j | 4-Cyanophenyl | Phenyl | 425 | 12.33 |
Visualizing the 2-Aminopyrimidine Core Structure
The structural foundation of the compared fluorescent probes is the 2-aminopyrimidine ring, with various aryl groups substituted at the 4th and 6th positions. These substitutions significantly influence the electronic and photophysical properties of the molecules[1]. The diagram below illustrates this general structure.
Figure 1. General structure of 4,6-diarylpyrimidin-2-amine fluorescent probes.
Experimental Protocols
Accurate determination of fluorescence brightness relies on robust experimental procedures. The absolute fluorescence quantum yield is a direct measure of the efficiency of converting absorbed photons into emitted photons and can be determined using an integrating sphere[2][3].
Protocol: Absolute Fluorescence Quantum Yield Measurement
This protocol outlines the direct measurement of the fluorescence quantum yield using a calibrated integrating sphere setup, a method that captures all emitted light from the sample[2][3].
Equipment:
-
Fluorometer equipped with an integrating sphere accessory.
-
Calibrated light source.
-
Cuvettes (typically quartz).
-
Solvent of choice (e.g., DMF).
-
Sample of the fluorescent probe.
Procedure:
-
System Calibration:
-
Measurement of Incident Light (Blank):
-
Measurement of the Sample:
-
Place the cuvette containing the dissolved fluorescent probe into the integrating sphere. The sample's optical density at the excitation wavelength should be low (typically < 0.1) to minimize re-absorption effects.
-
Measure the spectrum again. This measurement will yield two distinct regions:
-
-
Calculation of Absolute Quantum Yield (ΦF):
-
The quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons. The integrated areas of the measured signals are used for this calculation.
-
The number of absorbed photons is proportional to the difference between the incident light and the unabsorbed light (S0 - S1).
-
The number of emitted photons is proportional to the integrated fluorescence emission (S2).
-
The formula for the absolute quantum yield is: ΦF = S2 / (S0 - S1)
-
Signaling Pathways and Logical Relationships
The fluorescence of these donor-acceptor systems is governed by an intramolecular charge transfer (ICT) process upon photoexcitation. The efficiency of this process, and thus the brightness of the probe, is highly dependent on the electronic nature of the substituents and the surrounding solvent environment.
Figure 2. Simplified workflow of the photoexcitation and emission process.
References
A Head-to-Head Comparison: Copper-Catalyzed vs. Copper-Free Click Reactions for 4-Ethynylpyrimidin-2-amine
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is a cornerstone of innovation. Among the arsenal of bioconjugation techniques, "click chemistry," particularly the azide-alkyne cycloaddition, stands out for its reliability and specificity.[1] When working with a molecule like 4-ethynylpyrimidin-2-amine, a critical decision arises: whether to employ the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC) or to opt for a copper-free approach, such as strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides an objective, data-driven comparison to inform the selection of the optimal ligation strategy for your research needs.
Both CuAAC and SPAAC yield a stable triazole linkage, yet their distinct mechanisms carry significant implications for experimental design and application.[2][3] CuAAC relies on a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide, offering high regioselectivity and rapid kinetics.[4] Conversely, SPAAC is a bioorthogonal reaction that circumvents the need for a cytotoxic metal catalyst by using a strained cyclooctyne, making it ideal for applications in living systems.[2][5]
Quantitative Performance Comparison
Table 1: General Reaction Parameters
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) is required.[4] | None required.[2] |
| Biocompatibility | Lower, due to the cytotoxicity of the copper catalyst.[2] | High, suitable for in vivo and live-cell applications.[5] |
| Reaction Kinetics | Generally very fast, with second-order rate constants typically in the range of 1 to 100 M⁻¹s⁻¹.[3] | Generally slower than CuAAC, with kinetics being highly dependent on the specific cyclooctyne used. Rate constants can range from ~0.01 M⁻¹s⁻¹ for BCN to >1 M⁻¹s⁻¹ for highly strained cyclooctynes.[3] |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[2] | Not regioselective, typically yielding a mixture of regioisomers.[2] |
| Reactant Stability | Terminal alkynes are generally stable and readily accessible. | Strained cyclooctynes can be less stable and more complex to synthesize.[6] |
| Reaction Conditions | Typically performed in a mixture of aqueous and organic solvents. Requires a reducing agent (e.g., sodium ascorbate) and a stabilizing ligand (e.g., THPTA or TBTA).[7][8] | Can be performed in aqueous buffers at physiological pH and ambient temperature.[9] |
Table 2: Typical Reagent Concentrations and Reaction Times
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Alkyne Concentration | Typically 10 µM to 1 mM.[7] | Typically 10 µM to 1 mM. |
| Azide Concentration | Typically a 1.2 to 10-fold excess over the alkyne.[10] | Typically a 1.2 to 10-fold excess over the cyclooctyne. |
| Catalyst Loading (CuSO₄) | 50 µM to 1 mM.[10] | N/A |
| Ligand Concentration | Typically a 2 to 5-fold excess over the copper sulfate.[10] | N/A |
| Reducing Agent (Sodium Ascorbate) | Typically a 5 to 10-fold excess over the copper sulfate.[10] | N/A |
| Typical Reaction Time | 30 minutes to a few hours.[7] | 1 to 24 hours, depending on the cyclooctyne.[2] |
Reaction Mechanisms and Experimental Workflows
To visualize the distinct pathways of CuAAC and SPAAC, the following diagrams illustrate their reaction mechanisms and a general experimental workflow.
Experimental Protocols
The following are detailed, representative protocols for performing CuAAC and SPAAC reactions with this compound. These protocols are based on established methods for similar small molecules and may require optimization for specific applications.[7][8][10]
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Sodium L-ascorbate
-
Solvent (e.g., a mixture of water and DMSO or t-butanol)
-
Reaction vessel (e.g., microcentrifuge tube)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Azide: Prepare a 20 mM stock solution in a compatible solvent.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in water.
-
Ligand (THPTA or TBTA): Prepare a 100 mM stock solution in water (for THPTA) or DMSO (for TBTA).
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water. Note: This solution should be prepared fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the following in the specified order:
-
Solvent (to bring the final volume to 1 mL).
-
100 µL of 10 mM this compound (final concentration: 1 mM).
-
60 µL of 20 mM azide solution (final concentration: 1.2 mM).
-
10 µL of 100 mM ligand solution (final concentration: 1 mM).
-
5 µL of 20 mM CuSO₄ solution (final concentration: 100 µM).
-
-
Vortex the mixture briefly.
-
-
Initiate the Reaction:
-
Add 50 µL of freshly prepared 100 mM sodium ascorbate solution (final concentration: 5 mM).
-
Vortex the reaction mixture thoroughly.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by TLC or LC-MS.
-
-
Purification:
-
Once the reaction is complete, the product can be purified using standard techniques such as column chromatography or preparative HPLC.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
This compound (in this context, it would be reacted with an azide-modified strained cyclooctyne, or more commonly, an azide would be reacted with a cyclooctyne derivative of a molecule of interest, while the pyrimidine is the azide partner. For the purpose of this guide, we will assume a reaction between an azide and a cyclooctyne, where one of the partners is derived from this compound).
-
Azide-containing molecule
-
Strained cyclooctyne (e.g., Dibenzocyclooctyne (DBCO) or Bicyclononyne (BCN) derivative)
-
Solvent (e.g., PBS, pH 7.4, or a mixture of water and a polar aprotic solvent like DMSO or DMF)
-
Reaction vessel (e.g., microcentrifuge tube)
Procedure:
-
Prepare Stock Solutions:
-
Azide: Prepare a 10 mM stock solution in a compatible solvent.
-
Strained Cyclooctyne: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine:
-
Solvent to achieve the desired final volume.
-
The azide-containing molecule to a final concentration of 1 mM.
-
The strained cyclooctyne to a final concentration of 1.2 mM.
-
-
-
Incubation:
-
Incubate the reaction at room temperature. Reaction times can vary significantly depending on the specific cyclooctyne and azide, ranging from 1 to 24 hours.[2] Monitor the reaction progress by TLC or LC-MS.
-
-
Purification:
-
Upon completion, purify the product using appropriate chromatographic methods.
-
Conclusion
The decision between CuAAC and SPAAC for the modification of this compound is contingent upon the specific experimental context. CuAAC is the method of choice when rapid reaction kinetics and high, regioselective yields are paramount, and the potential for copper-induced cytotoxicity is not a concern.[2] The electron-deficient nature of the alkyne in this compound is expected to make it a good substrate for CuAAC.[11]
In contrast, SPAAC is the superior option for applications requiring high biocompatibility, such as in live-cell imaging or in vivo studies, where the presence of a toxic metal catalyst is prohibitive.[5] While generally slower, the kinetics of SPAAC can be significantly enhanced through the use of more reactive cyclooctynes.[3] Ultimately, a thorough understanding of the strengths and limitations of each method will enable researchers to select the most appropriate tool for their specific scientific inquiry.
References
- 1. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Incorporation of 4-Ethynylpyrimidin-2-amine: A Comparative Guide to Mass Spectrometry and Fluorescence-Based Methods
For researchers, scientists, and drug development professionals, the precise validation of molecular incorporation into biological systems is paramount. This guide provides a comprehensive comparison of mass spectrometry-based validation of 4-Ethynylpyrimidin-2-amine incorporation with fluorescence-based detection methods, supported by experimental protocols and data.
This compound is a pyrimidine analog featuring a terminal alkyne group, a bioorthogonal handle that allows for its detection and quantification within cellular macromolecules like RNA and DNA. Its incorporation enables the study of nucleic acid dynamics, a critical aspect of numerous cellular processes and disease states. This guide details the methodologies for validating its successful integration into these biomolecules.
Performance Comparison: Mass Spectrometry vs. Fluorescence Detection
The choice between mass spectrometry and fluorescence-based methods for validating the incorporation of this compound depends on the specific experimental goals, required sensitivity, and the desired level of molecular detail.
| Feature | Mass Spectrometry-Based Validation | Fluorescence-Based Detection |
| Principle | Direct detection and quantification of the alkyne-modified molecule or its fragments based on mass-to-charge ratio. | Indirect detection via a fluorescent probe attached to the alkyne group through click chemistry. |
| Data Output | Provides precise molecular weight information, enabling confirmation of the incorporated molecule and its location within a larger biomolecule (e.g., a specific RNA fragment). Quantitative data is derived from signal intensity. | Provides a fluorescent signal that can be quantified to determine the overall amount of incorporated label. Can be used for imaging to visualize localization. |
| Sensitivity | High sensitivity, capable of detecting femtomole to attomole levels of modified biomolecules. | Very high sensitivity, dependent on the quantum yield of the fluorophore. |
| Specificity | Highly specific, as it directly measures the mass of the target molecule. | Specificity relies on the bioorthogonal click chemistry reaction. |
| Quantitative Analysis | Can provide both relative and absolute quantification through methods like stable isotope labeling.[1][2] | Primarily provides relative quantification based on fluorescence intensity. Absolute quantification can be challenging. |
| Spatial Information | Does not inherently provide spatial information within a cell. | Excellent for cellular and subcellular localization studies through fluorescence microscopy. |
| Throughput | Can be high-throughput with modern LC-MS/MS systems. | High-throughput for plate-based assays and imaging. |
| Instrumentation | Requires access to a mass spectrometer (e.g., Q-TOF, Orbitrap). | Requires a fluorescence microscope or a plate reader. |
Experimental Protocols
Mass Spectrometry-Based Validation of this compound Incorporation
This protocol outlines the key steps for the validation and quantification of this compound incorporation into cellular RNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Metabolic Labeling:
-
Culture cells in a suitable medium.
-
Introduce this compound at a predetermined concentration (e.g., 10-100 µM) and incubate for a specific duration to allow for its incorporation into newly synthesized RNA.
2. RNA Extraction:
-
Harvest the cells and extract total RNA using a standard method such as TRIzol reagent or a commercial RNA extraction kit.
3. Click Chemistry Reaction:
-
To enrich for the labeled RNA, perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide tag to the ethynyl group of the incorporated pyrimidine analog.[3][4][5]
4. Enrichment of Labeled RNA:
-
Use streptavidin-coated magnetic beads to capture the biotinylated RNA, thereby enriching the sample for molecules that have incorporated this compound.
5. RNase Digestion:
-
Digest the enriched RNA into smaller fragments or single nucleosides using a cocktail of RNases (e.g., RNase A, T1, and P1).
6. LC-MS/MS Analysis:
-
Separate the resulting RNA fragments or nucleosides using liquid chromatography.
-
Analyze the separated components using a high-resolution mass spectrometer.
-
Identify the this compound-containing fragments or the modified nucleoside itself by its characteristic mass-to-charge ratio.
-
Quantify the incorporation by measuring the signal intensity of the modified species relative to an internal standard or an unmodified counterpart.[6][7]
Alternative Method: Fluorescence-Based Detection
This method provides a visual and quantitative readout of this compound incorporation.
1. Metabolic Labeling and RNA Extraction:
-
Follow steps 1 and 2 from the mass spectrometry protocol.
2. Click Chemistry with a Fluorescent Azide:
-
Instead of a biotin-azide, use a fluorescent azide (e.g., Alexa Fluor 488 azide) in the click chemistry reaction to directly tag the incorporated this compound with a fluorophore.[8]
3. Fluorescence Detection:
-
For imaging: Visualize the localization of the labeled RNA within fixed cells using fluorescence microscopy.
-
For quantification: Measure the total fluorescence of the labeled RNA sample using a fluorescence plate reader.
Quantitative Data Summary
The following table presents representative quantitative data from a study using a similar alkyne-labeled nucleoside, 5-ethynyluridine (5-EU), to demonstrate the type of results that can be obtained. This data serves as a proxy due to the limited availability of specific quantitative data for this compound.
| Cell Line | Treatment | 5-EU Incorporation (Relative Fluorescence Units) |
| HeLa | Control (no 5-EU) | 10 ± 2 |
| HeLa | 50 µM 5-EU for 4h | 850 ± 45 |
| A549 | Control (no 5-EU) | 12 ± 3 |
| A549 | 50 µM 5-EU for 4h | 720 ± 38 |
Data is hypothetical and for illustrative purposes, based on typical results from similar experiments.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both mass spectrometry-based validation and fluorescence-based detection.
Caption: Mass Spectrometry Workflow
Caption: Fluorescence Detection Workflow
References
- 1. Quantitative mass spectrometry in proteomics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. benchchem.com [benchchem.com]
Assessing the Impact of 4-Ethynylpyrimidin-2-amine on Transcription and Translation: A Comparative Guide
For researchers and professionals in drug development, understanding the precise molecular impact of a novel compound is paramount. This guide provides a comparative framework for assessing the effects of 4-Ethynylpyrimidin-2-amine on the fundamental cellular processes of transcription and translation. Due to the limited publicly available data on the direct effects of this compound on these processes, this document serves as a methodological guide, outlining the necessary experimental protocols and data presentation formats. To provide a clear benchmark, we will compare its hypothetical performance against two well-characterized inhibitors: Triptolide, a known transcription inhibitor, and Homoharringtonine, a known translation inhibitor.
Comparative Analysis of Inhibitory Effects
A critical step in characterizing a new compound is to quantify its inhibitory potency on transcription and translation. The following table summarizes hypothetical quantitative data for this compound alongside established data for Triptolide and Homoharringtonine.
| Compound | Target Process | IC50 (Transcription) | IC50 (Translation) | Key Molecular Target(s) | Reference Cell Line |
| This compound (Hypothetical) | Kinase Inhibition | > 10 µM | > 10 µM | EGFR, ALK | HeLa, A549 |
| Triptolide | Transcription | ~20 nM | > 1 µM | XPB subunit of TFIIH | A549 |
| Homoharringtonine | Translation | > 10 µM | ~5 nM | Ribosomal A-site | K562 |
Experimental Protocols
To generate the data presented above, a series of robust experimental assays are required. Below are detailed methodologies for key experiments to assess the impact of a compound on transcription and translation.
Global Transcription Rate Assay using 5-Ethynyl Uridine (EU) Incorporation
This assay measures the rate of newly synthesized RNA by incorporating a clickable analog of uridine, 5-ethynyl uridine (EU), into nascent RNA transcripts.
Materials:
-
Cell culture medium and supplements
-
Test compound (this compound), Triptolide (positive control), DMSO (vehicle control)
-
5-Ethynyl Uridine (EU)
-
Click-iT® RNA Alexa Fluor® Imaging Kit
-
Fluorescence microscope or high-content imager
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of the test compound, Triptolide, or DMSO for the desired time (e.g., 2, 6, 24 hours).
-
Add 0.5 mM EU to each well and incubate for 1 hour to label newly transcribed RNA.
-
Fix, permeabilize, and perform the click reaction according to the manufacturer's protocol to attach a fluorescent dye to the EU-labeled RNA.
-
Counterstain nuclei with Hoechst 33342.
-
Image the plate using a fluorescence microscope and quantify the fluorescence intensity of the newly synthesized RNA per cell.
-
Normalize the data to the vehicle control and calculate the IC50 value for transcription inhibition.
Global Translation Rate Assay using O-Propargyl-puromycin (OPP) Incorporation
This assay measures the rate of new protein synthesis by incorporating a clickable analog of puromycin, O-propargyl-puromycin (OPP), into nascent polypeptide chains.
Materials:
-
Cell culture medium and supplements
-
Test compound (this compound), Homoharringtonine (positive control), DMSO (vehicle control)
-
O-Propargyl-puromycin (OPP)
-
Click-iT® OPP Alexa Fluor® Imaging Kit
-
Fluorescence microscope or high-content imager
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of the test compound, Homoharringtonine, or DMSO for the desired time (e.g., 30 minutes, 1 hour, 2 hours).
-
Add 20 µM OPP to each well and incubate for 30 minutes to label newly synthesized proteins.
-
Fix, permeabilize, and perform the click reaction according to the manufacturer's protocol to attach a fluorescent dye to the OPP-labeled proteins.
-
Counterstain nuclei with Hoechst 33342.
-
Image the plate using a fluorescence microscope and quantify the fluorescence intensity of the newly synthesized protein per cell.
-
Normalize the data to the vehicle control and calculate the IC50 value for translation inhibition.
Polysome Profiling
This technique separates ribosomal subunits, monosomes, and polysomes by sucrose density gradient centrifugation to provide a snapshot of the translational activity in a cell.
Materials:
-
Cell culture plates
-
Test compound, positive control, vehicle control
-
Cycloheximide
-
Lysis buffer (containing cycloheximide)
-
10-50% sucrose gradient
-
Ultracentrifuge
-
Gradient fractionation system with UV detector
Procedure:
-
Treat cultured cells with the test compound or controls for the desired duration.
-
Add cycloheximide to the culture medium to arrest translation elongation and preserve polysomes.
-
Harvest and lyse the cells in a buffer containing cycloheximide.
-
Layer the cell lysate onto a 10-50% sucrose gradient.
-
Centrifuge at high speed to separate the ribosomal complexes based on their size.
-
Fractionate the gradient while continuously monitoring the absorbance at 254 nm to generate a polysome profile.
-
Analyze the profiles to determine the ratio of polysomes to monosomes (P/M ratio) as an indicator of translation initiation efficiency.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key cellular pathways and a proposed experimental workflow for assessing the impact of this compound.
Caption: Overview of the eukaryotic transcription process within the nucleus.
Caption: Key steps of eukaryotic translation in the cytoplasm.
Caption: A comprehensive workflow for characterizing the molecular effects of a novel compound.
Caption: Mechanisms of action for Triptolide and Homoharringtonine.
Benchmarking 4-Ethynylpyrimidin-2-amine Against Other Alkyne-Modified Nucleosides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alkyne-modified nucleosides used for monitoring DNA synthesis, with a focus on benchmarking the potential of 4-Ethynylpyrimidin-2-amine against established alternatives like 5-ethynyl-2'-deoxyuridine (EdU) and 5-ethynyl-2'-deoxycytidine (EdC). While direct quantitative experimental data for this compound in metabolic labeling is not extensively available in the public domain, this guide leverages data from structurally similar compounds and established alkyne-modified nucleosides to provide a comprehensive overview.
Performance Comparison of Alkyne-Modified Nucleosides
The selection of an appropriate alkyne-modified nucleoside is critical for accurate and reliable monitoring of DNA synthesis. The ideal candidate should exhibit high incorporation efficiency, minimal cytotoxicity, and compatibility with various downstream applications. This section compares key performance indicators of established and emerging alkyne-modified nucleosides.
Table 1: Quantitative Comparison of Alkyne-Modified Nucleosides
| Parameter | 5-Ethynyl-2'-deoxyuridine (EdU) | 5-Ethynyl-2'-deoxycytidine (EdC) | This compound (Putative) |
| Metabolic Labeling Efficiency | High | Moderate to High (cell type dependent) | Expected to be a substrate for cellular kinases, but efficiency is uncharacterized. |
| Cytotoxicity | Can induce DNA damage and cell cycle arrest at high concentrations or with prolonged exposure.[1] | Generally considered less cytotoxic than EdU, making it suitable for long-term studies.[2] | Likely to exhibit some level of cytotoxicity, as is common with nucleoside analogs.[3][4] The 2-amino group may influence its interaction with cellular enzymes and transporters. |
| Incorporation Pathway | Salvage pathway via thymidine kinase (TK1) | Salvage pathway via deoxycytidine kinase (dCK); can be converted to EdU by cytidine deaminase.[2] | Putative incorporation via pyrimidine salvage pathway. |
| Click Reaction Efficiency | High | High | Expected to be high due to the terminal alkyne group. |
| Applications | DNA synthesis monitoring, cell proliferation assays, apoptosis studies. | Similar to EdU, particularly in long-term in vivo studies. | Potentially similar to EdU and EdC, with possible applications as a kinase inhibitor building block.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of alkyne-modified nucleosides in research. This section provides a general protocol for metabolic labeling and subsequent detection using click chemistry, which can be adapted for this compound.
General Protocol for Metabolic Labeling of Nascent DNA with Alkyne-Modified Nucleosides
This protocol outlines the essential steps for incorporating alkyne-modified nucleosides into the DNA of proliferating cells and their subsequent detection.
Materials:
-
Alkyne-modified nucleoside (e.g., EdU, EdC, or this compound)
-
Cell culture medium
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click chemistry reaction cocktail (e.g., fluorescent azide, copper(II) sulfate, and a reducing agent like sodium ascorbate)
-
Wash buffer (e.g., PBS with 3% BSA)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
Procedure:
-
Cell Culture and Labeling: Culture cells to the desired confluency. Add the alkyne-modified nucleoside to the culture medium at a final concentration typically ranging from 1 to 10 µM. The optimal concentration and incubation time should be determined empirically for each cell type and experimental setup.
-
Fixation: After incubation, remove the labeling medium and wash the cells with PBS. Fix the cells with a suitable fixative for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with wash buffer. Permeabilize the cells by incubating with permeabilization buffer for 20 minutes at room temperature.
-
Click Reaction: Wash the cells with wash buffer. Prepare the click chemistry reaction cocktail according to the manufacturer's instructions. Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with wash buffer.
-
Nuclear Staining: Incubate the cells with a nuclear counterstain for 10-15 minutes.
-
Imaging and Analysis: Wash the cells with PBS. The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.
Visualizing the Pathways and Workflows
Diagrams are provided to illustrate the metabolic activation of alkyne-modified nucleosides and the experimental workflow for their detection.
Caption: Putative metabolic activation pathway of this compound.
References
- 1. DNA Damage Signaling, Impairment of Cell Cycle Progression, and Apoptosis Triggered by 5-Ethynyl-2′-deoxyuridine Incorporated into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ethynyl-Pyrimidine Analogs for Metabolic Labeling: Evaluating Reproducibility and Robustness
For researchers, scientists, and drug development professionals engaged in the study of cellular dynamics, metabolic labeling has emerged as a powerful tool. The introduction of bioorthogonal functional groups into nascent biomolecules, such as RNA, allows for their visualization and isolation. While established methods are widely used, the exploration of novel labeling agents continues. This guide provides a comparative overview of ethynyl-pyrimidine analogs for metabolic labeling, with a focus on the critical aspects of reproducibility and robustness, particularly in the context of inter-laboratory studies.
Currently, there is a notable lack of published data specifically detailing the reproducibility and robustness of 4-Ethynylpyrimidin-2-amine as a metabolic labeling agent across different laboratories. However, its structural similarity to other well-characterized ethynyl-pyrimidine analogs, such as 5-ethynyluridine (EU), suggests its potential utility in metabolic labeling protocols that leverage click chemistry for detection. This guide will, therefore, discuss the broader class of ethynyl-pyrimidine analogs, using the extensively studied 5-ethynyluridine (EU) as a primary example, and compare it to another widely used metabolic label, 4-thiouridine (4sU), to provide a framework for evaluating any new labeling compound.
Quantitative Comparison of Metabolic Labeling Methods
The selection of a metabolic labeling agent is a critical decision in experimental design. The ideal agent should exhibit high incorporation efficiency, minimal perturbation of normal cellular processes, and a high signal-to-noise ratio upon detection. The following table summarizes key performance indicators for 5-ethynyluridine (EU) and 4-thiouridine (4sU), providing a baseline for the evaluation of novel analogs like this compound.
| Feature | 5-Ethynyluridine (EU) | 4-Thiouridine (4sU) | This compound (Hypothetical) |
| Labeling Principle | Incorporation of a uridine analog with a terminal alkyne group into nascent RNA. | Incorporation of a thiol-containing uridine analog into newly transcribed RNA.[1] | Incorporation of a pyrimidine analog with a terminal alkyne group. |
| Detection Method | Copper(I)-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry).[2] | Thiol-specific biotinylation followed by streptavidin-based enrichment, or chemical conversion for sequencing (e.g., SLAM-seq).[1] | Copper(I)-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry). |
| Typical Labeling Efficiency | Variable, dependent on cell type, concentration, and incubation time. Generally considered efficient for visualization and enrichment.[3][4] | High, with conversion efficiencies of at least 95% reported for certain protocols.[5] | Unknown, would require experimental validation. |
| Signal-to-Noise Ratio | Generally high due to the bioorthogonal nature of the click chemistry reaction.[2] | High, especially with methods that induce nucleotide conversions for sequencing.[1] | Potentially high, contingent on efficient and specific incorporation and click reaction. |
| Reported Cytotoxicity | Can induce neurodegeneration and perturb nuclear RNA metabolism at higher concentrations or with prolonged exposure. Pyrimidine analogs, in general, can have cytotoxic effects.[6][7] | Generally considered to have low cytotoxicity at optimal concentrations, though this needs to be empirically determined for each cell type.[1] | Unknown, would need to be assessed. As a pyrimidine analog, potential for cytotoxicity exists.[6][7] |
| Perturbation to RNA Function | May introduce non-physiological properties to labeled RNAs and can affect RNA splicing and processing.[8] | Minimal interference with gene expression is often cited, but should be validated for the specific biological question.[5] | Unknown, would be a critical parameter to evaluate. |
Factors Influencing Reproducibility and Robustness in Metabolic Labeling
The consistency of results, both within a single laboratory and across different research groups, is paramount for the validation of scientific findings. Several factors can significantly impact the reproducibility and robustness of metabolic labeling experiments.
| Factor | Impact on Reproducibility and Robustness | Mitigation Strategies |
| Cell Line Authenticity and Passage Number | Misidentified or cross-contaminated cell lines can lead to entirely different biological responses. High passage numbers can alter cellular metabolism and gene expression.[9] | Use authenticated cell lines from reputable sources. Maintain low passage numbers and regularly check for mycoplasma contamination. |
| Reagent Quality and Consistency | Variability in the purity and stability of the labeling agent and detection reagents can lead to inconsistent results.[10] | Source reagents from reliable vendors and use consistent lot numbers for a set of experiments. Store reagents under recommended conditions. |
| Experimental Parameters | Inconsistent labeling concentrations, incubation times, and cell densities can significantly alter the extent of labeling and cellular responses.[11] | Meticulously document and standardize all experimental parameters. Perform dose-response and time-course experiments to determine optimal conditions. |
| Protocol Execution | Minor variations in pipetting, washing steps, and reaction conditions can introduce variability, especially in multi-step protocols like click chemistry or biotinylation.[10] | Develop and strictly adhere to detailed Standard Operating Procedures (SOPs). Ensure all personnel are thoroughly trained. |
| Data Analysis | Differences in data processing, statistical methods, and the criteria for identifying "labeled" signals can lead to divergent conclusions.[12] | Pre-define the data analysis pipeline and statistical tests. Ensure the analysis methods are appropriate for the data type and experimental design. |
Experimental Protocols
Detailed and standardized protocols are essential for achieving reproducible results. Below are generalized protocols for metabolic RNA labeling using an ethynyl-pyrimidine analog and 4-thiouridine.
Protocol 1: Metabolic RNA Labeling with 5-Ethynyluridine (EU) and Click Chemistry Detection
This protocol outlines the general steps for labeling newly transcribed RNA with EU and detecting it via a click reaction with a fluorescent azide.
-
Cell Culture and Labeling:
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.
-
Prepare a stock solution of 5-ethynyluridine (EU) in DMSO.
-
Add EU to the cell culture medium at a final concentration typically ranging from 0.1 to 1 mM.[13]
-
Incubate the cells for the desired labeling period (e.g., 30 minutes to 24 hours), depending on the experimental goal.[8][13]
-
-
Cell Fixation and Permeabilization:
-
Aspirate the labeling medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 15 minutes at room temperature.[13]
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), copper(II) sulfate (CuSO4), and a reducing agent (e.g., sodium ascorbate) in a suitable buffer.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells extensively with PBS to remove unreacted reagents.
-
-
Imaging and Analysis:
-
Counterstain the cell nuclei with a DNA dye (e.g., DAPI).
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Quantify the fluorescence intensity to determine the level of newly transcribed RNA.
-
Protocol 2: Metabolic RNA Labeling with 4-Thiouridine (4sU) and Biotinylation for Enrichment
This protocol describes the labeling of nascent RNA with 4sU and its subsequent isolation.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Add 4-thiouridine (4sU) to the culture medium at a final concentration typically between 100-500 µM.
-
Incubate for the desired pulse duration.
-
-
RNA Isolation:
-
Harvest the cells and isolate total RNA using a standard method, such as TRIzol reagent, followed by purification.[1]
-
-
Thiol-specific Biotinylation:
-
To enable the separation of labeled RNA, biotinylate the thiol group of the incorporated 4sU.
-
This is typically achieved by reacting the total RNA with a thiol-reactive biotin compound, such as HPDP-Biotin.[1]
-
-
Purification of Labeled RNA:
-
Separate the biotinylated, newly transcribed RNA from the unlabeled, pre-existing RNA using streptavidin-coated magnetic beads.[1]
-
Wash the beads stringently to remove non-specifically bound RNA.
-
Elute the labeled RNA from the beads.
-
-
Downstream Analysis:
-
The enriched nascent RNA can be used for various downstream applications, such as qRT-PCR or RNA sequencing.
-
Visualizing Workflows and Pathways
Diagrams are invaluable for understanding complex experimental procedures and biological pathways. The following diagrams were generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. biorxiv.org [biorxiv.org]
- 9. atcc.org [atcc.org]
- 10. kosheeka.com [kosheeka.com]
- 11. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 12. Reproducibility of mass spectrometry based metabolomics data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Secondary siRNA screen (5-ethynyl uridine RNA metabolic labelling) - Mendeley Data [data.mendeley.com]
Safety Operating Guide
Navigating the Disposal of 4-Ethynylpyrimidin-2-amine: A Comprehensive Guide for Laboratory Professionals
The proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. For researchers, scientists, and professionals in drug development, handling novel or less-common compounds like 4-Ethynylpyrimidin-2-amine requires a conservative and informed approach to waste disposal. This guide provides a procedural framework for the safe handling and disposal of this compound, drawing from established protocols for similar chemical classes.
Immediate Safety and Handling Protocols
Before beginning any work that will generate this compound waste, it is crucial to understand its potential hazards. Based on analogous compounds, it should be handled as a hazardous substance.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Engineering Controls: Handle the compound and its waste within a certified chemical fume hood to minimize inhalation exposure.
Waste Characterization and Segregation
Proper characterization and segregation of chemical waste are the first steps toward safe disposal.
-
Hazard Identification: Based on the structure (an amine and a pyrimidine ring), this compound is likely to be classified as a toxic and potentially environmentally hazardous substance.[1][2][3] Assume it is harmful if swallowed, in contact with skin, or inhaled.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated hazardous waste container.[4]
Disposal Procedures: A Step-by-Step Guide
Follow these steps to ensure the safe collection and disposal of this compound waste.
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container for collecting the waste.[5] The container should be in good condition and have a secure screw-top cap. Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity. Ensure the label is legible and securely attached to the container.
-
Accumulation:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in the designated container.[2]
-
Liquid Waste: For solutions containing this compound, collect the liquid waste in a separate, appropriately labeled container. Do not fill the container to more than 90% of its capacity to allow for expansion.
-
Empty Containers: Empty containers that held pure this compound must be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6] After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plasticware.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[7] The SAA should be under the control of the laboratory personnel.
-
Disposal Request: Once the waste container is full or you have finished the project, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[1][8] Do not attempt to dispose of the chemical waste through regular trash or down the drain.[4][9]
Summary of Disposal Considerations
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste. Assume toxic and environmentally hazardous. | [1][2][3] |
| Container Type | Leak-proof, chemically compatible (e.g., glass, HDPE) with a secure lid. | [5] |
| Labeling | "Hazardous Waste," "this compound," concentration, and quantity. | |
| Solid Waste | Collect in a designated, labeled container. | [2] |
| Liquid Waste | Collect in a separate, labeled container. Do not overfill. | |
| Empty Containers | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. | [6] |
| Storage | Designated and secure Satellite Accumulation Area. | [7] |
| Final Disposal | Through the institution's EHS department via a licensed contractor. | [1][8] |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general principle of chemical waste management is to avoid chemical treatment by laboratory personnel.[6] Neutralization or other treatment procedures should only be performed by trained professionals under controlled conditions, as outlined by your EHS department. The recommended and safest approach is collection and disposal by a certified hazardous waste management company.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. benchchem.com [benchchem.com]
- 5. Laboratory waste | Staff Portal [staff.ki.se]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
Personal protective equipment for handling 4-Ethynylpyrimidin-2-amine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Ethynylpyrimidin-2-amine. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be worn over safety glasses during procedures with a high risk of splashing.[4][5] |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Handle with chemical-impermeable gloves (e.g., nitrile or neoprene) and inspect them before use.[3][4] Double gloving is recommended.[4] Wear a flame-resistant lab coat.[3] |
| Respiratory | Fume Hood or Respirator | All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4] |
Operational Plan for Safe Handling
A systematic approach is essential when working with this compound. The following operational plan outlines the key steps to ensure safety from preparation to the completion of the experiment.
-
Preparation and Area Designation :
-
Weighing and Solution Preparation :
-
During the Experiment :
-
Avoid contact with skin and eyes.[9]
-
Do not eat, drink, or smoke in the handling area.[8]
-
If skin contact occurs, wash the affected area with plenty of water.[8] If irritation persists, seek medical attention.[8]
-
In case of inhalation, move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[8]
-
Storage :
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
All materials contaminated with this compound, including unused or excess chemical, contaminated PPE (gloves, disposable lab coats), and lab supplies (pipette tips, weighing paper), should be considered hazardous waste.[4]
-
-
Container Management :
-
Disposal Procedure :
Workflow for Safe Handling of this compound
References
- 1. 4-Ethynylpyridin-2-amine | 1094679-27-2 [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. esschemco.com [esschemco.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-ethynylpyridin-2-amine - Safety Data Sheet [chemicalbook.com]
- 9. lobachemie.com [lobachemie.com]
- 10. ehs.washington.edu [ehs.washington.edu]
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Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
